Product packaging for N-Fmoc rhodamine 110(Cat. No.:)

N-Fmoc rhodamine 110

Cat. No.: B15130059
M. Wt: 552.6 g/mol
InChI Key: SRTFRILJBFXTCK-UHFFFAOYSA-N
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Description

N-Fmoc rhodamine 110 is a useful research compound. Its molecular formula is C35H24N2O5 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H24N2O5 B15130059 N-Fmoc rhodamine 110

Properties

Molecular Formula

C35H24N2O5

Molecular Weight

552.6 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-iminoxanthen-9-yl]benzoic acid

InChI

InChI=1S/C35H24N2O5/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30/h1-18,30,36H,19H2,(H,37,40)(H,38,39)

InChI Key

SRTFRILJBFXTCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=C6C=CC(=N)C=C6O5)C7=CC=CC=C7C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Application of N-Fmoc Rhodamine 110 in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc rhodamine 110 stands as a pivotal tool in contemporary biological research, primarily serving as a versatile building block for the creation of fluorogenic substrates. Its unique chemical architecture, combining the green-fluorescent rhodamine 110 core with a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it exceptionally well-suited for solid-phase peptide synthesis (SPPS). This allows for the precise and programmable assembly of peptide sequences onto the rhodamine 110 fluorophore. The resulting conjugates are initially non-fluorescent, or "caged," due to the quenching effect of the attached peptide. Upon interaction with a specific enzyme that recognizes and cleaves the peptide sequence, the rhodamine 110 is liberated, leading to a dramatic increase in fluorescence. This "turn-on" mechanism forms the basis of highly sensitive and specific enzyme activity assays.

Core Applications in Research

The principal application of this compound lies in the development of customized fluorogenic substrates for a wide array of enzymes, most notably proteases.[1][2] By synthesizing peptides with specific cleavage sequences for enzymes of interest, researchers can create highly selective probes to monitor enzymatic activity in real-time. This has profound implications for various research areas:

  • Drug Discovery: Screening for enzyme inhibitors is a cornerstone of drug development. Rhodamine 110-based substrates provide a robust high-throughput screening (HTS) platform to identify and characterize potential drug candidates that modulate enzyme activity.[3]

  • Apoptosis Research: Caspases, a family of proteases, are central executioners of apoptosis (programmed cell death). This compound is used to synthesize substrates containing the caspase recognition motif, such as DEVD for caspase-3, enabling the sensitive detection of apoptotic events in cells and tissues.[3][4]

  • Forensic Science: The high sensitivity of rhodamine 110-based assays has been leveraged in forensic analysis to detect specific proteases present in bodily fluids, aiding in their identification.

  • Enzyme Kinetics and Profiling: These substrates are invaluable for determining key enzymatic parameters such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km), providing deep insights into enzyme function and substrate specificity.

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of this compound and the resulting rhodamine 110 fluorophore are summarized below.

PropertyThis compoundRhodamine 110 (liberated)
Molecular Weight 552.6 g/mol [1]366.8 g/mol
Purity >98%[1]N/A
Appearance Crystalline solidOrange-red solid[5]
Solubility Soluble in DMSO[1]Soluble in DMSO, ethanol, methanol; slightly soluble in water[6]
Excitation Wavelength (λex) N/A (non-fluorescent)~496 nm[5]
Emission Wavelength (λem) N/A (non-fluorescent)~520 nm[5]
Storage Conditions -20°C, desiccated[1]Room temperature, protected from light[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Caspase-3 Substrate

This protocol outlines the synthesis of a rhodamine 110-based fluorogenic substrate for caspase-3, Ac-DEVD-Rhodamine 110.

Materials:

  • Rink Amide resin

  • N-Fmoc-L-Asp(OtBu)-OH

  • N-Fmoc-L-Val-OH

  • N-Fmoc-L-Glu(OtBu)-OH

  • N-Fmoc-L-Asp(OtBu)-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple N-Fmoc-L-Asp(OtBu)-OH to the resin using DIC and OxymaPure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Wash the resin.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: N-Fmoc-L-Val-OH, N-Fmoc-L-Glu(OtBu)-OH, and N-Fmoc-L-Asp(OtBu)-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

  • Coupling of this compound: Couple this compound to the side chain of the C-terminal aspartic acid. This step may require specialized coupling conditions and should be optimized.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the rhodamine 110 moiety using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the peptide-rhodamine 110 conjugate from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized substrate by mass spectrometry and analytical HPLC.

Caspase-3 Activity Assay

This protocol describes a typical in vitro assay to measure caspase-3 activity using a custom-synthesized or commercially available rhodamine 110-based substrate.

Materials:

  • Purified recombinant caspase-3

  • Rhodamine 110-based caspase-3 substrate (e.g., Z-DEVD-R110)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Reagent Preparation: Prepare a stock solution of the rhodamine 110-based substrate in DMSO. Dilute the substrate and caspase-3 enzyme to their final working concentrations in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the desired volume of assay buffer.

  • Addition of Enzyme: Add the diluted caspase-3 enzyme to the appropriate wells. Include wells with no enzyme as a negative control.

  • Initiation of Reaction: Add the diluted substrate to all wells to initiate the enzymatic reaction. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the enzyme activity. For inhibitor screening, compare the reaction rates in the presence and absence of the test compound.

Visualizations

sp_peptide_synthesis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple N-Fmoc-Asp(OtBu)-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple N-Fmoc-Val-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple N-Fmoc-Glu(OtBu)-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Couple N-Fmoc-Asp(OtBu)-OH Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Acetylation N-terminal Acetylation Wash4->Acetylation CouplingRhodamine Couple This compound Acetylation->CouplingRhodamine DeprotectionFinal Final Fmoc Deprotection CouplingRhodamine->DeprotectionFinal Cleavage Cleavage from Resin (TFA Cocktail) DeprotectionFinal->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Ac-DEVD-Rhodamine 110 Purification->FinalProduct

Caption: Solid-Phase Peptide Synthesis Workflow for a Rhodamine 110-based Caspase-3 Substrate.

enzyme_activity_assay cluster_workflow Enzyme Activity Assay Workflow cluster_mechanism Molecular Mechanism PrepareReagents Prepare Substrate and Enzyme Solutions SetupPlate Setup 96-well Plate with Assay Buffer PrepareReagents->SetupPlate AddEnzyme Add Caspase-3 Enzyme SetupPlate->AddEnzyme AddSubstrate Add Rhodamine 110 Substrate (Initiate Reaction) AddEnzyme->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Ex: 496 nm, Em: 520 nm) Incubate->MeasureFluorescence AnalyzeData Analyze Data (Fluorescence vs. Time) MeasureFluorescence->AnalyzeData Substrate Non-Fluorescent Peptide-Rhodamine 110 Conjugate Cleavage Enzymatic Cleavage of Peptide Substrate->Cleavage Enzyme Active Caspase-3 Enzyme->Cleavage Product Highly Fluorescent Rhodamine 110 Cleavage->Product

Caption: Workflow and Molecular Mechanism of a Rhodamine 110-based Enzyme Activity Assay.

References

An In-depth Technical Guide to N-Fmoc Rhodamine 110 Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, properties, and applications of N-Fmoc rhodamine 110. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who utilize fluorescent probes and protecting group strategies in their work.

Introduction to this compound

This compound is a derivative of the highly fluorescent rhodamine 110 dye. In this compound, one of the two amino groups of rhodamine 110 is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Rhodamine 110 is a xanthene-based fluorophore known for its bright green fluorescence, high quantum yield, and good photostability. The introduction of the Fmoc protecting group serves a crucial purpose: it quenches the fluorescence of the rhodamine 110 core. This "caged" fluorophore can be strategically deprotected, typically under mild basic conditions, to release the highly fluorescent rhodamine 110. This on-demand activation of fluorescence makes this compound an excellent tool for the development of fluorogenic substrates, particularly for enzymatic assays.

The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of fluorogenic peptidase substrates.[1][2][3] In this methodology, the this compound is attached to a solid support, and a peptide sequence specific to a particular protease is synthesized on the unprotected amino group. The resulting peptide-dye conjugate is initially non-fluorescent. Upon cleavage of the peptide by the target protease, the highly fluorescent rhodamine 110 is released, providing a robust and sensitive signal for enzyme activity.[4][5][6]

Quantitative Data

The photophysical properties of rhodamine 110 are significantly altered by the presence of the Fmoc protecting group. The Fmoc group effectively quenches the fluorescence of the rhodamine core. Upon deprotection, the vibrant fluorescence of rhodamine 110 is restored. The table below summarizes the key quantitative data for the deprotected rhodamine 110.

PropertyValueNotes
Molecular Formula C35H24N2O5For this compound.
Molecular Weight 552.6 g/mol For this compound.[7]
Excitation Maximum (λex) ~497-500 nmFor deprotected rhodamine 110.
Emission Maximum (λem) ~520-522 nmFor deprotected rhodamine 110.
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹For deprotected rhodamine 110 at ~496 nm.[4]
Quantum Yield (Φ) HighThe quantum yield of rhodamine 110 is high, contributing to its bright fluorescence.
Appearance Deep red solidFor this compound.

Experimental Protocols

Solid-Phase Synthesis of a Rhodamine 110-Labeled Peptide

This protocol describes the general steps for synthesizing a fluorogenic peptide substrate using this compound on a solid support.

Materials:

  • 2-chlorotrityl chloride resin

  • N,N-Diisopropylethylamine (DIPEA)

  • Rhodamine 110

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • 20% (v/v) piperidine in DMF

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

  • Diethyl ether

Procedure:

  • Attachment of Rhodamine 110 to Resin:

    • Swell the 2-chlorotrityl chloride resin in DCM.

    • In a separate flask, dissolve rhodamine 110 in a mixture of DCM and DMF.

    • Add DIPEA to the resin, followed by the rhodamine 110 solution.[8]

    • Agitate the mixture for 24 hours.

    • Cap any remaining reactive sites on the resin by adding methanol and agitating for 10-15 minutes.

    • Wash the resin extensively with DMF and DCM.

  • Peptide Synthesis (Fmoc-SPPS):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the attached rhodamine 110 (or the previously coupled amino acid).[8][9][10][11] Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Deprotection of this compound (General Procedure)

This protocol describes the removal of the Fmoc group from this compound in solution.

Materials:

  • This compound

  • DMF

  • Piperidine

Procedure:

  • Dissolve this compound in DMF.

  • Add a solution of 20% piperidine in DMF to the this compound solution.

  • Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, the rhodamine 110 can be purified using standard chromatographic techniques.

Diagrams

Fmoc Deprotection Mechanism

The Fmoc group is removed under basic conditions, typically using a secondary amine like piperidine. The mechanism proceeds via a β-elimination reaction.

Fmoc_Deprotection Fmoc-Protected_Amine Fmoc-NH-R Carbanion_Intermediate Carbanion Intermediate Fmoc-Protected_Amine->Carbanion_Intermediate + Piperidine Piperidine Piperidine (Base) Proton_Abstraction Proton Abstraction Dibenzofulvene Dibenzofulvene Carbanion_Intermediate->Dibenzofulvene β-Elimination Free_Amine H2N-R (Deprotected) Carbanion_Intermediate->Free_Amine releases Beta_Elimination β-Elimination Piperidine_Adduct Piperidine-Dibenzofulvene Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Protease Assay Workflow

This diagram illustrates the workflow of a typical fluorogenic protease assay using a rhodamine 110-labeled peptide substrate.

Protease_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Substrate Non-fluorescent Peptide-Rhodamine 110 Conjugate Mix Mix Substrate, Enzyme, and Buffer in a microplate well Substrate->Mix Enzyme Protease Solution Enzyme->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at optimal temperature and time Mix->Incubate Cleavage Protease cleaves the peptide Incubate->Cleavage Fluorescence Release of highly fluorescent Rhodamine 110 Cleavage->Fluorescence Measure Measure fluorescence intensity (Ex: ~498 nm, Em: ~521 nm) Fluorescence->Measure Data_Analysis Correlate fluorescence to enzyme activity Measure->Data_Analysis

Caption: Workflow for a fluorogenic protease assay.

Conclusion

This compound is a versatile and powerful tool for the synthesis of fluorogenic substrates, enabling sensitive and continuous monitoring of enzyme activity. Its compatibility with standard Fmoc-based solid-phase peptide synthesis makes it readily accessible for the creation of custom probes for a wide range of proteases. Understanding the principles of Fmoc protecting group chemistry and the photophysical properties of rhodamine 110 is key to the successful design and implementation of robust and reliable enzymatic assays in drug discovery and biomedical research.

References

An In-Depth Technical Guide to the Synthesis and Purification of N-Fmoc Rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Fmoc rhodamine 110, a key intermediate in the development of fluorogenic probes and other advanced chemical biology tools. The methodologies detailed herein are compiled from established chemical principles and analogous procedures found in the scientific literature.

Introduction

N-9-fluorenylmethoxycarbonyl (Fmoc) rhodamine 110 is a derivative of the highly fluorescent rhodamine 110 dye. The introduction of a single Fmoc protecting group onto one of the two primary amino groups of rhodamine 110 allows for regioselective chemical modification. This mono-protection strategy is crucial for the synthesis of asymmetrically substituted rhodamine 110 derivatives, which are widely employed as fluorogenic substrates for enzymatic assays, particularly in the study of proteases. The Fmoc group can be selectively removed under mild basic conditions, enabling the subsequent coupling of peptides, targeting ligands, or other molecules of interest.

Synthesis of this compound

The synthesis of this compound is achieved through the mono-acylation of rhodamine 110 with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a non-nucleophilic base. The reaction is typically performed in an anhydrous polar aprotic solvent.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a solution-phase method for the synthesis of this compound.

Materials:

  • Rhodamine 110 hydrochloride

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve rhodamine 110 hydrochloride (1 equivalent) in anhydrous DMF. To this solution, add DIPEA (2-3 equivalents) and stir at room temperature for 10 minutes to neutralize the hydrochloride and deprotonate one of the amino groups.

  • Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the rhodamine 110 solution while stirring at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and the di-Fmoc-substituted byproduct. This is typically achieved by silica gel column chromatography followed by optional reversed-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

Experimental Protocol: Silica Gel Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A typical gradient would start with 100% DCM and gradually increase the percentage of a more polar solvent like ethyl acetate or methanol.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired mono-Fmoc product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Experimental Protocol: Reversed-Phase HPLC

For applications requiring very high purity (>98%), RP-HPLC is the preferred final purification step.[1]

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

  • Sample Preparation: Dissolve the product from the silica gel chromatography in a minimal amount of DMF or a mixture of ACN/water.

  • Purification: Inject the sample onto the C18 column. Elute with a linear gradient of mobile phase B over mobile phase A. A typical gradient might be from 5% to 95% B over 30 minutes.[1]

  • Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm for the Fmoc group and ~490 nm for the rhodamine core) and collect the peak corresponding to this compound.

  • Lyophilization: Freeze-dry the collected fractions to obtain the final product as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

ParameterValueReference
Molecular Weight 552.6 g/mol
Purity (Post-Purification) >98%
Typical Yield Not explicitly stated in most literature, but solution-phase Fmoc protections often proceed in high yield (70-90%) depending on purification.General chemical knowledge

Visualization of Workflows

Synthesis Pathway

Synthesis_Pathway Rhodamine110 Rhodamine 110 Intermediate Reaction Mixture Rhodamine110->Intermediate 1. DIPEA, DMF 2. Add to reaction FmocCl Fmoc-Cl FmocCl->Intermediate NFmocRhodamine110 This compound (Crude) Intermediate->NFmocRhodamine110 Stir at RT, 12-24h

Caption: Solution-phase synthesis of this compound.

Purification Workflow

Purification_Workflow CrudeProduct Crude this compound Workup Aqueous Workup (EtOAc, NaHCO3, Brine) CrudeProduct->Workup SilicaChroma Silica Gel Chromatography (DCM/MeOH Gradient) Workup->SilicaChroma RPHPLC Reversed-Phase HPLC (C18, ACN/H2O with TFA) SilicaChroma->RPHPLC Optional for high purity PureProduct Pure this compound (>98%) SilicaChroma->PureProduct If sufficient purity RPHPLC->PureProduct

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound are critical steps for the development of advanced chemical probes. The protocols outlined in this guide provide a robust framework for obtaining this valuable intermediate with high purity. Careful execution of the reaction and purification steps is essential for achieving optimal results. The provided workflows can be adapted and optimized based on specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to N-Fmoc Rhodamine 110: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the solubility and stability of N-Fmoc rhodamine 110, a key fluorescent probe utilized in various biochemical applications. The information is intended for researchers, scientists, and professionals in the field of drug development and diagnostics.

N-(9-Fluorenylmethoxycarbonyl)-rhodamine 110 (N-Fmoc-Rh110) is a mono-protected derivative of the highly fluorescent dye, rhodamine 110. The Fmoc protecting group, widely used in peptide synthesis, allows for the controlled conjugation of rhodamine 110 to other molecules, such as peptides, to create sensitive fluorogenic substrates for enzyme assays[1]. The cleavage of the substrate by a specific enzyme releases the highly fluorescent rhodamine 110, enabling precise quantification of enzyme activity[2].

Physicochemical Properties
PropertyValueReference
Molecular Formula C35H24N2O5[1]
Molecular Weight 552.6 g/mol [1][3]
Purity >98%[3]
Appearance Orange-red solid[4]
Excitation Max (λex) ~496 nm[2][4]
Emission Max (λem) ~520 nm[2][4]

Solubility Data

The solubility of this compound is a critical parameter for its application in aqueous and organic solvent systems. While specific quantitative solubility data for the N-Fmoc derivative is not extensively published, qualitative information and data for the parent compound, rhodamine 110, provide valuable guidance.

Qualitative and Quantitative Solubility
CompoundSolventSolubilityNotes
This compound Dimethyl sulfoxide (DMSO)Soluble-
Rhodamine 110 Dimethyl sulfoxide (DMSO)≥5.57 mg/mL[5]With sonication
Rhodamine 110 Ethanol (EtOH)≥2.01 mg/mL[5]With gentle warming and sonication
Rhodamine 110 Methanol (MeOH)Soluble[2]-
Rhodamine 110 Dimethylformamide (DMF)Soluble[2]-
Rhodamine 110 WaterSparingly soluble / Insoluble[2][5]Aqueous solutions are not recommended for storage for more than one day[2].

The presence of the large, hydrophobic Fmoc group on this compound suggests its solubility profile will be similar to or slightly less polar than the parent rhodamine 110, favoring organic solvents like DMSO and DMF.

Stability Profile

The stability of this compound encompasses its shelf-life under recommended storage conditions and its chemical stability, particularly concerning the base-labile Fmoc protecting group.

Storage and Handling
ParameterRecommendationDetails
Long-term Storage -20°C[2]Store under desiccating conditions to protect from moisture[2].
Shipping Shipped on blue ice
Light Sensitivity Protect from lightFluorescent compounds should be protected from light for long-term storage[2][4].
Solid-State Stability ≥4 years (for Rhodamine 110)[2]The solid form is highly stable when stored correctly[2].
Solution Stability Use freshly prepared solutionsAqueous solutions of the parent rhodamine 110 are not recommended for storage beyond one day[2]. Stock solutions in anhydrous organic solvents like DMSO are more stable but should be stored at -20°C and protected from light.
Chemical Stability of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a well-characterized amine protecting group known for its stability in acidic conditions and its lability in the presence of base[6][7].

ConditionStabilityDescription
Acidic Conditions StableThe Fmoc group is resistant to cleavage by acids such as trifluoroacetic acid (TFA)[6].
Basic Conditions LabileThe Fmoc group is rapidly cleaved by bases, typically secondary amines like piperidine[7]. This property is fundamental to its use in solid-phase peptide synthesis[7][8].
Hydrogenolysis SusceptibleThe Fmoc group can be cleaved under certain hydrogenolysis conditions (e.g., Pd/C, H₂), though it is less reactive than benzyl groups[6].

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound like this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water) in a vial.

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion[5].

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.2 µm syringe filter.

  • Quantification:

    • Prepare a series of dilutions of the clear supernatant with the same solvent.

    • Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the λmax of rhodamine 110 (~496 nm).

    • Create a standard curve using known concentrations of this compound.

    • Determine the concentration of the saturated solution by comparing its absorbance to the standard curve. This concentration represents the solubility of the compound.

Protocol 2: Fmoc Group Deprotection

This protocol describes the standard method for cleaving the Fmoc group, a key reaction related to the chemical stability and application of this compound.

  • Reagent Preparation:

    • Prepare a deprotection solution of 20% piperidine in N,N-dimethylformamide (DMF) (v/v)[7][8].

  • Deprotection Reaction:

    • Dissolve the this compound-conjugated substrate (e.g., a peptide) in DMF.

    • Add the 20% piperidine/DMF solution to the reaction vessel.

    • Allow the reaction to proceed at room temperature. The reaction is typically very fast, with a half-life of seconds[7]. For solid-phase synthesis, the reaction is often run for 5-10 minutes and repeated to ensure complete removal[8].

  • Monitoring and Work-up:

    • The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance.

    • Following cleavage, the resulting product with a free amine can be isolated through standard purification techniques such as precipitation or chromatography.

Visualizations

G A Add excess N-Fmoc-Rh110 to solvent B Equilibrate at constant temp (e.g., 24h with agitation) A->B C Separate solid from supernatant (Centrifuge/Filter) B->C D Prepare serial dilutions of supernatant C->D E Measure absorbance (UV-Vis) at ~496 nm D->E F Calculate concentration using standard curve E->F G Result: Solubility (e.g., mg/mL) F->G

G A This compound (R-NH-Fmoc) C Deprotected Rhodamine 110 (R-NH2) A->C Cleavage D Dibenzofulvene-Piperidine Adduct A->D Byproduct Formation B Piperidine (Base) B->C Base-mediated B->D

References

An In-depth Technical Guide to N-Fmoc Rhodamine 110 as a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Fmoc rhodamine 110-based substrates, detailing their mechanism of action, key quantitative characteristics, and applications in enzymatic assays. It serves as a technical resource for professionals in research and drug development.

Core Mechanism of Action

Rhodamine 110 is a highly fluorescent dye belonging to the fluorone dye family.[1] However, when its two primary amino groups are modified, for instance by covalent linkage to peptides or a 9-fluorenylmethoxycarbonyl (Fmoc) group, its fluorescent properties are quenched. This quenching occurs because the modification disrupts the conjugated π-electron system responsible for fluorescence, leading to the formation of a non-fluorescent lactone structure.[2]

The core principle of this compound and related peptide-based substrates lies in the enzymatic cleavage of these modifying groups.[3] Specific enzymes, such as proteases or esterases, recognize and hydrolyze the amide or ester bond linking the quenching group to the rhodamine 110 core. This enzymatic action restores the dye's conjugated system, resulting in a dramatic increase in fluorescence that can be readily measured.[1][3] This "turn-on" mechanism makes these compounds highly sensitive fluorogenic substrates.[4]

There are two main classes of rhodamine 110 substrates:

  • Symmetric (Bis-amide) Substrates: Both amino groups of rhodamine 110 are conjugated to identical peptides.[1] The cleavage of the first peptide bond results in a massive increase in fluorescence (up to 3500-fold).[1] A second cleavage event liberates the free rhodamine 110, causing a further, smaller increase in signal. While highly sensitive, this two-step cleavage can complicate kinetic analysis.[1][5]

  • Asymmetric (Mono-amide) Substrates: One amino group is attached to the target peptide sequence, while the other is blocked with a non-cleavable group like D-proline.[6] This design ensures a single enzymatic cleavage event, simplifying kinetic studies and making them preferable for determining protease kinetics.[1][6]

Mechanism Substrate Non-Fluorescent Substrate (e.g., (Peptide)₂-Rhodamine 110) Intermediate Fluorescent Intermediate (Peptide-Rhodamine 110) Substrate->Intermediate First Cleavage (Large Fluorescence Increase) Product Highly Fluorescent Product (Rhodamine 110) Intermediate->Product Second Cleavage (Further Increase) Enzyme Proteolytic Enzyme Enzyme->Substrate Enzyme->Intermediate

Data Presentation: Quantitative Properties

The selection of a fluorogenic substrate is critically dependent on its photophysical properties. Rhodamine 110-based assays are favored for their red-shifted spectra compared to coumarin-based substrates (like AMC), which reduces interference from colored compounds in screening libraries.[1][4]

PropertyRhodamine 110 (Product)(Ac-DEVD)₂-R110 (Substrate)Reference
Excitation Maximum (λex) ~497-500 nm~496 nm[5][7][8][9][10]
Emission Maximum (λem) ~520-529 nm~520 nm[1][5][7][8][9][10]
Common Laser Line 488 nm488 nm[9]
Common Filter 525/50 nm525/50 nm[9]
Fluorescence Increase Up to 3500-fold upon first cleavageN/A[1]
pH Sensitivity Fluorescence is stable from pH 3-9N/A[11]

Note: The spectral properties of the mono-amide intermediate are very similar to the final rhodamine 110 product, but with lower fluorescence intensity (approximately 10% of the final product for (Ac-DEVD)-R110).[5]

Applications in Research and Drug Development

The versatility of rhodamine 110 allows for the design of specific substrates for a wide range of enzymes by modifying the attached peptide sequence. This has led to broad applications, particularly in the study of proteases.

  • Apoptosis and Caspase Activity: Caspases are a family of proteases central to the apoptotic pathway.[12] Substrates containing the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp), such as (Z-DEVD)₂-R110 or Ac-DEVD-N'-MC-R110, are widely used to measure the activity of caspase-3, a key executioner caspase.[1][5][13][14][15] These assays are valuable for screening compounds that induce or inhibit apoptosis in drug discovery.[13]

  • Serine Protease Profiling: By attaching specific recognition sequences, rhodamine 110 substrates have been developed for various serine proteases like trypsin, plasmin, and elastase.[3] For example, bis-(CBZ-Ile-Pro-Arg)-rhodamine 110 is an effective substrate for monitoring trypsin activity.[11]

  • High-Throughput Screening (HTS): The high sensitivity and "turn-on" nature of these substrates generate a strong signal-to-noise ratio, making them ideal for HTS campaigns to identify enzyme inhibitors.[4][5] The red-shifted fluorescence minimizes false positives from colored library compounds.[4]

  • Forensic Analysis: A substrate designed with a cleavage site for prostate-specific antigen (PSA) has been developed for the sensitive detection of seminal fluid in forensic contexts.[16]

Experimental Protocols

Below is a generalized protocol for an in vitro enzymatic assay using a rhodamine 110-based substrate. Specific concentrations, volumes, and incubation times should be optimized for the particular enzyme and substrate used.

Objective: To measure the activity of a specific protease (e.g., Caspase-3) in a cell lysate.

Materials:

  • Rhodamine 110-based substrate (e.g., (Ac-DEVD)₂-R110)

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.5)[11][17]

  • Cell Lysate containing the enzyme of interest

  • Enzyme Inhibitor (e.g., Ac-DEVD-CHO for Caspase-3) for negative control[5]

  • Free Rhodamine 110 standard for quantification[5]

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the substrate in DMSO or DMF.[11] Store at -20°C.

    • Prepare a working solution of the substrate by diluting the stock solution in assay buffer immediately before use.[11]

    • Prepare serial dilutions of the Rhodamine 110 standard in assay buffer to generate a standard curve.

  • Assay Setup:

    • Pipette the cell lysate into the wells of the microplate.

    • For negative controls, pre-incubate a set of lysate samples with the specific enzyme inhibitor.

    • Include wells with assay buffer only (blank) and wells with the Rhodamine 110 standard.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate working solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.[17]

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate time points (kinetic assay) or after a fixed incubation period (endpoint assay).

    • Use an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence of the Rhodamine 110 standards against their concentrations to create a standard curve.

    • Convert the fluorescence readings from the experimental samples into the concentration of the fluorescent product using the standard curve.

    • Calculate the enzyme activity, typically expressed as the rate of product formation over time.

Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_data 3. Data & Analysis Prep_Substrate Prepare Substrate Stock (DMSO) Plate Pipette Lysate, Controls & Standards into 96-well Plate Prep_Substrate->Plate Prep_Buffer Prepare Assay Buffer Prep_Buffer->Plate Prep_Sample Prepare Cell Lysate & Controls Prep_Sample->Plate Initiate Add Substrate to Initiate Reaction Plate->Initiate Incubate Incubate at 37°C (Protect from Light) Initiate->Incubate Read Measure Fluorescence (Ex: 495 nm / Em: 525 nm) Incubate->Read Analyze Calculate Activity using Rhodamine 110 Standard Curve Read->Analyze

References

Methodological & Application

On-Resin N-Terminal Labeling of Peptides with N-Fmoc Rhodamine 110: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of N-terminally labeled peptides using N-Fmoc rhodamine 110. This method allows for the efficient incorporation of the rhodamine 110 fluorophore onto a peptide chain while it is still attached to the solid support, simplifying purification and ensuring specific labeling at the N-terminus.[1] Rhodamine 110 is a valuable fluorescent label for protease assays due to its favorable spectral properties, which result in a high signal-to-noise ratio.[2] The protocol described herein is based on the widely used 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[3][4]

Introduction

Fluorescently labeled peptides are indispensable tools in various fields of biological research, including drug discovery, diagnostics, and cellular imaging.[5][6][7] They are crucial for studying peptide-receptor interactions, enzyme activity, and protein localization.[5][7] N-terminal labeling is often the preferred method for incorporating fluorescent dyes as it typically does not interfere with the peptide's biological activity, which is often dictated by its C-terminal sequence or side chains.[7]

The on-resin labeling approach offers significant advantages over solution-phase labeling, including easier purification of the final product and the use of excess reagents to drive the reaction to completion.[1] This protocol details the steps for manual Fmoc-SPPS, N-terminal deprotection, coupling of this compound, and subsequent cleavage and purification of the fluorescently labeled peptide.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGrade/Specification
2-Chlorotrityl chloride resin1% DVB, 100-200 mesh, ~1.0-1.6 mmol/g loading
Fmoc-protected amino acidsSynthesis grade
This compoundSynthesis grade
N,N'-Diisopropylcarbodiimide (DIC)Synthesis grade
N,N-Diisopropylethylamine (DIPEA)Synthesis grade
PiperidineSynthesis grade
Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Synthesis grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl etherAnhydrous
Acetonitrile (ACN)HPLC grade
WaterHPLC grade
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the manual synthesis of a peptide on 2-chlorotrityl chloride resin. The synthesis proceeds from the C-terminus to the N-terminus.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes in a fritted syringe or reaction vessel.[3]

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents to resin loading) and DIPEA (7.5 equivalents) in DCM.[3]

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15-30 minutes.[3]

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[8][9]

    • Agitate for 5-10 minutes and drain.[10]

    • Repeat the 20% piperidine in DMF treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Subsequent Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3-6 equivalents) with a coupling agent like DIC (3-6 equivalents) in DMF.[10]

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6-12 equivalents) and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the peptide sequence.

Protocol 2: On-Resin N-Terminal Labeling with this compound
  • Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection step as described in Protocol 1, step 3, to expose the N-terminal amine.

  • Rhodamine 110 Coupling:

    • Dissolve this compound (1.5-2 equivalents) and a coupling agent such as PyBOP or HCTU (1.5-2 equivalents) in DMF.[8]

    • Add DIPEA (3-4 equivalents) to the solution.

    • Add the activation mixture to the resin and agitate for 4-24 hours at room temperature. The extended reaction time helps to ensure high coupling efficiency, especially for sterically hindered peptides.[1]

    • Monitor the reaction completion using a Kaiser test (the beads should remain colorless).

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Final Fmoc Deprotection (of Rhodamine): Treat the resin with 20% piperidine in DMF as described in Protocol 1, step 3, to remove the Fmoc group from the rhodamine 110 molecule.

  • Final Wash: Wash the resin with DMF (3x), DCM (3x), and methanol (3x) and dry the resin under vacuum.

Protocol 3: Cleavage and Purification
  • Cleavage from Resin:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[10]

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[10]

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether (10-fold volume).[10]

    • Centrifuge the mixture to pellet the peptide and discard the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final rhodamine 110-labeled peptide.

Workflow Diagram

SPPS_Rhodamine_Labeling start Start: 2-Chlorotrityl Resin swell 1. Resin Swelling (DCM) start->swell first_aa 2. Couple First Fmoc-AA-OH swell->first_aa deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) first_aa->deprotect1 couple_aa 4. Couple Subsequent Fmoc-AA-OH deprotect1->couple_aa repeat Repeat Steps 3 & 4 for each Amino Acid couple_aa->repeat final_deprotect 5. Final N-terminal Fmoc Deprotection repeat->final_deprotect rhodamine_couple 6. Couple N-Fmoc Rhodamine 110 final_deprotect->rhodamine_couple rhodamine_deprotect 7. Rhodamine Fmoc Deprotection rhodamine_couple->rhodamine_deprotect cleavage 8. Cleavage from Resin (TFA Cocktail) rhodamine_deprotect->cleavage purification 9. RP-HPLC Purification cleavage->purification end End: Purified Rhodamine-110 Peptide purification->end

Caption: Workflow for the solid-phase synthesis and N-terminal labeling of a peptide with rhodamine 110.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the on-resin synthesis and labeling of peptides with this compound.

ParameterCondition / ValueNotes
Resin Type 2-Chlorotrityl ChlorideSuitable for protecting the C-terminal carboxylic acid.
Amino Acid Coupling
Fmoc-Amino Acid3-6 equivalentsExcess drives the reaction to completion.
Coupling Reagent (e.g., DIC)3-6 equivalents
Base (e.g., DIPEA)6-12 equivalents
Reaction Time1-2 hoursMonitor with Kaiser test.
Fmoc Deprotection
Reagent20% Piperidine in DMF
Reaction Time5-10 min, repeated once
Rhodamine 110 Coupling
This compound1.5-2 equivalents
Coupling Reagent (e.g., PyBOP)1.5-2 equivalents
Base (e.g., DIPEA)3-4 equivalents
Reaction Time4-24 hoursLonger times may be needed for difficult sequences.[1]
Cleavage
ReagentTFA/TIS/Water (95:2.5:2.5)Scavengers (TIS) prevent side reactions.
Reaction Time2-3 hours
Expected Yield VariableHighly dependent on peptide sequence and length.
Purity (Post-HPLC) >95%Typically achievable with standard RP-HPLC.

Conclusion

The protocol outlined in this application note provides a robust and efficient method for the synthesis of N-terminally rhodamine 110-labeled peptides. By performing the labeling reaction on the solid support, this method simplifies the overall workflow and facilitates the purification of the final product. This approach is broadly applicable for the generation of fluorescent peptide probes for a wide range of research and development applications.

References

Application Notes and Protocols for Designing N-Fmoc Rhodamine 110 Substrates for Specific Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the development of specific substrates to monitor caspase activity is of paramount importance for basic research and drug discovery. Rhodamine 110 (R110), a highly fluorescent dye, serves as an excellent scaffold for creating sensitive fluorogenic caspase substrates. This document provides detailed application notes and protocols for the design, synthesis, and enzymatic evaluation of N-Fmoc protected rhodamine 110-based caspase substrates, tailored for specificity towards distinct caspase family members.

The core principle behind these substrates lies in the quenching of rhodamine 110's fluorescence upon the covalent attachment of two peptide sequences to its amino groups. Upon cleavage by a specific caspase, the fluorescent rhodamine 110 is released, resulting in a quantifiable increase in fluorescence intensity. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of the desired peptide recognition sequence.

Designing for Specificity

The substrate specificity of caspases is primarily determined by the four amino acid residues N-terminal to the cleavage site (P4-P1). The P1 residue is invariably an aspartic acid (Asp). By tailoring the P4-P2 positions, substrates can be designed to be preferentially cleaved by specific caspases.

Table 1: Commonly Targeted Caspase Recognition Sequences

Target Caspase(s)Peptide Sequence (P4-P1)Caspase Class
Caspase-1(W/Y)EHDInflammatory
Caspase-2VDVADInitiator
Caspase-3, -7DEVDExecutioner
Caspase-6VEIDExecutioner
Caspase-8(L/I)ETDInitiator
Caspase-9LEHDInitiator
Caspase-10AEVDInitiator

It is crucial to note that while these sequences provide a basis for specificity, a degree of cross-reactivity among caspases often exists.[1] Therefore, empirical testing of any newly designed substrate against a panel of caspases is essential to determine its precise selectivity profile.

Quantitative Data Presentation

The efficacy of a caspase substrate is determined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies higher affinity. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.

Table 2: Representative Kinetic Parameters of N-Acyl-Peptide-Fluorogenic Substrates for Various Caspases

SubstrateTarget CaspaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Ac-DEVD-AMCCaspase-310.11.8178,000F-10
Ac-DEVD-AMCCaspase-717.20.317,400F-10
Ac-IETD-AMCCaspase-81.30.0430,800F-9
Ac-LEHD-AMCCaspase-912.30.021,600F-9
(Z-DEVD)₂-R110Caspase-39.4--F-13
N-Ac-DEVD-N'-MC-R110Caspase-312.53.2256,000F-15, F-18

Note: Data for N-Fmoc protected rhodamine 110 substrates is limited in the literature. The table presents data for closely related N-Acyl-protected substrates to provide a comparative overview. AMC = 7-amino-4-methylcoumarin, R110 = Rhodamine 110, Z = Carboxybenzyl, MC = Morpholinecarbonyl. The two-step cleavage mechanism of bis-amide R110 substrates complicates the determination of a single kcat value.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Fmoc-Peptide-Rhodamine 110 Substrates

This protocol outlines a general procedure for the synthesis of a bis-substituted N-Fmoc-tetrapeptide-rhodamine 110 substrate using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids

  • Rhodamine 110

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DDI water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (P1 - Asp):

    • Activate Fmoc-Asp(OtBu)-OH (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM. Confirm coupling using a qualitative ninhydrin test.

  • Peptide Chain Elongation (P2, P3, P4): Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.

  • Rhodamine 110 Coupling:

    • After the final Fmoc deprotection of the P4 residue, wash the resin extensively.

    • Dissolve Rhodamine 110 (2 equivalents) and HOBt (2 eq.) in DMF. Add DIC (2 eq.) to activate the carboxyl groups of the rhodamine.

    • Add the activated rhodamine 110 solution to the resin and shake overnight. This step couples the peptide-resin to one of the amino groups of rhodamine 110.

    • To synthesize the bis-amide, a second equivalent of the same peptide needs to be coupled to the other amino group of rhodamine 110. This can be achieved by repeating the entire peptide synthesis on the rhodamine-mono-substituted resin. A more straightforward approach for symmetric bis-amides is to couple the fully synthesized and cleaved peptide to rhodamine 110 in solution phase.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[2]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-rhodamine 110 conjugate by adding cold diethyl ether.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: Enzymatic Assay for Caspase Activity and Kinetic Parameter Determination

This protocol describes the determination of Km and kcat for a newly synthesized N-Fmoc-peptide-rhodamine 110 substrate.

Materials:

  • Purified, active recombinant caspases

  • Synthesized N-Fmoc-peptide-rhodamine 110 substrate

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2.

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

  • Substrate Preparation: Prepare a stock solution of the N-Fmoc-peptide-rhodamine 110 substrate in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Enzyme Preparation: Dilute the active caspase in cold assay buffer to a final concentration that will result in a linear rate of fluorescence increase over the measurement period (typically in the low nanomolar range). The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each substrate dilution in triplicate.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Include a "no substrate" control with the enzyme to measure any intrinsic fluorescence from the enzyme preparation.

  • Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" controls) from the corresponding experimental wells.

    • Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to moles of product using a standard curve generated with free rhodamine 110.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax.

  • Calculate kcat: Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

  • Determine Catalytic Efficiency: Calculate the catalytic efficiency as kcat/Km.

Mandatory Visualizations

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand Binding Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Recruitment Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Substrate_Cleavage_Workflow Bis-amide R110 Substrate (Peptide)₂-R110 (Non-fluorescent) Mono-amide R110 Peptide-R110 (Fluorescent) Bis-amide R110 Substrate->Mono-amide R110 First Cleavage Free R110 Rhodamine 110 (Highly Fluorescent) Mono-amide R110->Free R110 Second Cleavage Caspase Caspase Caspase->Bis-amide R110 Substrate Caspase->Mono-amide R110

Caption: Two-step enzymatic cleavage of a bis-amide rhodamine 110 substrate by a caspase.

Experimental_Workflow cluster_synthesis Substrate Synthesis & Purification cluster_assay Enzymatic Assay cluster_kinetics Kinetic Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage RP-HPLC RP-HPLC Purification Cleavage->RP-HPLC MS_Analysis Mass Spectrometry Characterization RP-HPLC->MS_Analysis Assay_Setup Prepare Substrate Dilutions & Enzyme in 96-well Plate MS_Analysis->Assay_Setup Purified Substrate Kinetic_Read Kinetic Fluorescence Measurement (Plate Reader) Assay_Setup->Kinetic_Read Data_Analysis Calculate Initial Velocities Kinetic_Read->Data_Analysis MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Data_Analysis->MM_Plot Fit_Data Non-linear Regression MM_Plot->Fit_Data Determine_Parameters Calculate Km, kcat, kcat/Km Fit_Data->Determine_Parameters

Caption: Experimental workflow for the synthesis, purification, and kinetic evaluation of caspase substrates.

References

Application Notes and Protocols for N-Fmoc Rhodamine 110 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc rhodamine 110 serves as a key component in the synthesis of highly sensitive fluorogenic substrates for detecting enzymatic activity in live cells. Rhodamine 110 is a bright and photostable green fluorescent dye.[1] The attachment of two N-Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups renders the rhodamine 110 molecule non-fluorescent and cell-permeable. The core principle of its application lies in the enzymatic cleavage of specific substrates conjugated to the rhodamine 110 backbone. This cleavage event liberates the highly fluorescent rhodamine 110, leading to a significant increase in fluorescence intensity that can be monitored using fluorescence microscopy.

This document provides detailed application notes and protocols for the use of this compound-derived probes in live-cell imaging, with a primary focus on the detection of caspase-3 activity, a key biomarker for apoptosis.

Principle of Detection

Rhodamine 110-based fluorogenic substrates are designed to be initially non-fluorescent. This is achieved by attaching quenching groups to the amino groups of the rhodamine 110 core. For instance, in the case of caspase-3 detection, the peptide sequence DEVD (Asp-Glu-Val-Asp) is conjugated to rhodamine 110.[2] In the uncleaved state, the substrate is unable to fluoresce. Upon the activation of caspase-3 during apoptosis, the enzyme recognizes and cleaves the DEVD peptide sequence. This releases the free rhodamine 110, which is highly fluorescent, providing a direct and quantifiable measure of caspase-3 activity within the cell.[1]

Applications in Live-Cell Imaging

The primary application of this compound-derived probes in live-cell imaging is the real-time monitoring of enzymatic activity. The most prominent example is the detection of apoptosis through the measurement of caspase-3 and -7 activity.[3] This is crucial for:

  • Drug Discovery: Screening compound libraries for potential inducers or inhibitors of apoptosis.

  • Cancer Research: Studying the efficacy of anti-cancer therapies that aim to induce apoptosis in tumor cells.

  • Neurodegenerative Disease Research: Investigating the role of apoptosis in neuronal cell death.

  • Toxicology: Assessing the cytotoxic effects of various substances on cells.

Beyond apoptosis, rhodamine 110-based substrates can be designed to detect the activity of other proteases by modifying the conjugated peptide sequence.

Quantitative Data

The following tables summarize key quantitative data for rhodamine 110 and its derivatives, which are essential for designing and interpreting live-cell imaging experiments.

PropertyValueReference
Excitation Wavelength (λex)~497 nm[4]
Emission Wavelength (λem)~520 nm[4]
Molar Extinction Coefficient (ε)8.3 x 10^4 M⁻¹cm⁻¹ (for a derivative)[5]
Fluorescence Quantum Yield (Φ)0.88[6]

Table 1: Photophysical Properties of Rhodamine 110 and its Derivatives.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Caspase-3ubiquitin-rhodamine110-glycine1.50.533.5 x 10⁵[7]
UCH-L3ubiquitin-rhodamine110-glycine0.0344.721.4 x 10⁸[7]

Table 2: Kinetic Constants for Rhodamine 110-Based Substrates.

Signaling Pathway: Caspase-3 Activation in Apoptosis

The activation of caspase-3 is a central event in the apoptotic signaling cascade. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8]

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (e.g., Fas, TNFR)->Procaspase-8 Recruitment via FADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Cleavage of cellular substrates Rhodamine 110 Substrate (Non-fluorescent) Rhodamine 110 Substrate (Non-fluorescent) Caspase-3->Rhodamine 110 Substrate (Non-fluorescent) Cleavage Rhodamine 110 (Fluorescent) Rhodamine 110 (Fluorescent) Caspase-3->Rhodamine 110 (Fluorescent) Fluorescence Generation

Caption: Caspase-3 activation pathway in apoptosis.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using a rhodamine 110-based fluorogenic substrate to detect caspase-3 activity.

Live_Cell_Imaging_Workflow Cell Seeding Cell Seeding Induction of Apoptosis Induction of Apoptosis Cell Seeding->Induction of Apoptosis Plate cells and allow to adhere Probe Loading Probe Loading Induction of Apoptosis->Probe Loading Treat cells with test compound Incubation Incubation Probe Loading->Incubation Add Rhodamine 110 substrate Live-Cell Imaging Live-Cell Imaging Incubation->Live-Cell Imaging Allow for probe uptake and enzymatic reaction Image Analysis Image Analysis Live-Cell Imaging->Image Analysis Acquire images using fluorescence microscope Data Interpretation Data Interpretation Image Analysis->Data Interpretation Quantify fluorescence intensity

Caption: Experimental workflow for live-cell imaging.

Detailed Experimental Protocols

Protocol 1: Detection of Caspase-3 Activity in Adherent Cells

This protocol provides a general guideline for using a rhodamine 110-based caspase-3 substrate (e.g., a DEVD-R110 probe) for live-cell imaging of apoptosis in adherent cells.

Materials:

  • Adherent cells of interest

  • Appropriate cell culture medium

  • Black, clear-bottom 96-well microplate suitable for fluorescence microscopy

  • Rhodamine 110-based caspase-3 substrate

  • An apoptosis-inducing agent (e.g., staurosporine, etoposide) as a positive control

  • A pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel) and an environmental chamber.

Procedure:

  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate the cells in a CO2 incubator at 37°C for 24-48 hours to allow for attachment.

  • Induction of Apoptosis:

    • Prepare working solutions of your test compound and controls (positive and negative) in a live-cell imaging medium.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add the medium containing the test compounds and controls to the respective wells. Include an untreated control well.

    • Incubate the plate for the desired period to induce apoptosis (this will vary depending on the compound and cell type, typically 4-24 hours).

  • Probe Loading:

    • Prepare a stock solution of the rhodamine 110-based caspase-3 substrate in DMSO.

    • Dilute the stock solution in a live-cell imaging medium to the final working concentration (typically in the range of 1-10 µM; this should be optimized for your specific probe and cell line).

    • Remove the medium containing the test compounds from the wells.

    • Add the probe-containing medium to all wells.

  • Incubation:

    • Incubate the plate in a CO2 incubator at 37°C for 30-60 minutes to allow for probe uptake and cleavage by activated caspases.

  • Live-Cell Imaging:

    • Place the plate in the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire images using a filter set appropriate for rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm).

    • Acquire images at multiple time points to monitor the kinetics of apoptosis.

  • Image Analysis:

    • Use image analysis software to quantify the fluorescence intensity in each well or on a single-cell basis.

    • The increase in green fluorescence is proportional to the level of caspase-3 activity.

Protocol 2: Preparation of this compound for Peptide Synthesis

The commercially available this compound is typically used as a starting material for solid-phase peptide synthesis to create custom fluorogenic substrates. The Fmoc groups protect the amino functionalities of rhodamine 110, allowing for the selective coupling of amino acids to build a desired peptide sequence. The final deprotection steps of the peptide synthesis will also remove the Fmoc groups from the rhodamine 110, generating the fluorogenic substrate. The synthesis of such probes is a complex process that requires expertise in organic chemistry and peptide synthesis.[9]

Conclusion

This compound is a valuable tool for the development of fluorogenic probes for live-cell imaging. Its application in detecting caspase-3 activity has significantly contributed to our understanding of apoptosis and has become a standard method in drug discovery and cell biology research. The protocols and data provided here serve as a comprehensive guide for researchers to effectively utilize this technology in their experimental setups.

References

Application Notes and Protocols for High-Throughput Screening Assays Using N-Fmoc Rhodamine 110 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Fluorescent assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation. Rhodamine 110-based substrates have emerged as a powerful tool for the HTS of various enzyme classes, most notably proteases such as caspases and deubiquitinases (DUBs).

The core principle of these assays lies in the fluorogenic nature of the rhodamine 110 (R110) scaffold. When conjugated to a peptide or other molecular recognition motif, the fluorescence of R110 is quenched. Enzymatic cleavage of the substrate liberates the highly fluorescent R110, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. The use of N-9-fluorenylmethoxycarbonyl (Fmoc) protected rhodamine 110 is advantageous in the synthesis of these substrates, allowing for controlled and specific conjugation to peptides. This document provides detailed application notes and protocols for utilizing N-Fmoc rhodamine 110-derived substrates in HTS campaigns.

Principle of the Assay

Rhodamine 110 is a highly fluorescent dye. In its free form, it exhibits strong fluorescence with excitation and emission maxima typically around 490 nm and 520 nm, respectively.[1] When one or both of its amino groups are conjugated to a peptide or ubiquitin molecule, the dye's fluorescence is significantly quenched. This quenching is due to the formation of a non-fluorescent, di-substituted rhodamine derivative.[2]

Enzymatic activity, such as that of a caspase or a DUB, cleaves the amide bond between the rhodamine 110 moiety and the recognition sequence. This cleavage releases a mono-substituted or the free, unsubstituted rhodamine 110, both of which are highly fluorescent.[2][3] The resulting increase in fluorescence can be monitored over time using a fluorescence plate reader, providing a direct measure of the enzyme's catalytic activity. This "turn-on" fluorescence signal provides a robust and sensitive method for HTS, allowing for the identification of both inhibitors and activators of the target enzyme.

Applications in Drug Discovery

The versatility of rhodamine 110-based substrates allows for their application in screening for modulators of a wide range of enzymes. Key application areas include:

  • Apoptosis Research: Caspases are a family of proteases that play a central role in the execution of apoptosis, or programmed cell death. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Rhodamine 110 conjugated to caspase-specific peptide sequences, such as (Ac-DEVD)2-R110 for caspase-3, are widely used to screen for compounds that modulate caspase activity.[4]

  • Ubiquitin Pathway Research: Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. The ubiquitin-proteasome system is a major target for drug discovery, particularly in oncology. Substrates such as Ubiquitin-Rhodamine 110 (Ub-Rho110) are employed to identify inhibitors of specific DUBs.[2]

  • General Protease Screening: The rhodamine 110 platform can be adapted to screen for inhibitors of other proteases by conjugating the fluorophore to the appropriate peptide recognition sequence.

Data Presentation: Quantitative Analysis of HTS Assays

A critical aspect of HTS is the rigorous quantitative assessment of assay performance and compound potency. Key parameters include the Z'-factor for assay quality control and the IC50 value for quantifying inhibitor potency.

Table 1: HTS Assay Quality Control Parameters

ParameterFormulaAcceptance CriteriaReference
Z'-Factor 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|Z' ≥ 0.5: Excellent assay0 < Z' < 0.5: Marginal assayZ' < 0: Unacceptable assay[5][6]

Where σ_p and μ_p are the standard deviation and mean of the positive control (uninhibited enzyme), and σ_n and μ_n are the standard deviation and mean of the negative control (fully inhibited enzyme or no enzyme).

Table 2: Example IC50 Values of P-glycoprotein Inhibitors Determined by Rhodamine 123 Accumulation Assay

InhibitorIC50 (µM)
Elacridar0.05
Cyclosporin A0.5
Verapamil6.8
Quinidine1.8
Nifedipine12.3
Nitrendipine250.5
Felodipine8.3

Data adapted from a study on P-glycoprotein inhibitory potential using a rhodamine-based accumulation assay.[7][8]

Table 3: Kinetic Constants for Deubiquitinating Enzymes with Ubiquitin-Rhodamine110-Glycine

EnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
USP2 (catalytic domain)1.50.533.5 x 10⁵
UCH-L30.0344.721.4 x 10⁸

Data from a study developing a sensitive fluorescence intensity assay for deubiquitinating proteases.[9]

Experimental Protocols

The following are generalized protocols for performing HTS assays using rhodamine 110-based substrates. These should be optimized for the specific enzyme and compound library being screened.

Protocol 1: HTS Assay for Caspase-3 Inhibitors using (Ac-DEVD)₂-R110

Materials:

  • Recombinant human Caspase-3

  • (Ac-DEVD)₂-R110 substrate

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS

  • Test compounds dissolved in DMSO

  • Positive Control: DMSO (or vehicle)

  • Negative Control: A known potent caspase-3 inhibitor (e.g., Ac-DEVD-CHO)

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive controls (DMSO), and negative controls to the 384-well assay plates.

  • Enzyme Preparation: Prepare a working solution of Caspase-3 in cold assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay (typically in the low nanomolar range).

  • Enzyme Addition: Add 10 µL of the Caspase-3 solution to each well of the assay plate containing the compounds.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Substrate Preparation: Prepare a working solution of (Ac-DEVD)₂-R110 in assay buffer. The final concentration should be at or near the K_m of the enzyme for the substrate (typically in the low micromolar range).

  • Reaction Initiation: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume is 20 µL.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then read the fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Calculate the percent inhibition for each test compound.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample population).

    • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Protocol 2: HTS Assay for Deubiquitinase (DUB) Inhibitors using Ubiquitin-Rhodamine 110

Materials:

  • Recombinant DUB of interest

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • DUB Assay Buffer: 50 mM Tris-HCl, pH 7.6, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • Positive Control: DMSO (or vehicle)

  • Negative Control: A known potent inhibitor for the DUB of interest (if available) or no enzyme control.

  • Black, low-volume 384-well assay plates

  • Fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm[2]

Procedure:

  • Compound Plating: As described in Protocol 1.

  • Enzyme Preparation: Prepare a working solution of the DUB in cold DUB assay buffer. The optimal concentration will vary depending on the specific DUB and should be determined empirically (often in the picomolar to low nanomolar range for highly active DUBs).[9]

  • Enzyme Addition: Add 10 µL of the DUB solution to each well.

  • Pre-incubation: Incubate for 15-30 minutes at room temperature.

  • Substrate Preparation: Prepare a working solution of Ub-Rho110 in DUB assay buffer. A typical concentration is 100 nM.[9]

  • Reaction Initiation: Add 10 µL of the Ub-Rho110 solution to each well.

  • Signal Detection: Monitor fluorescence kinetically or as an endpoint as described in Protocol 1.

  • Data Analysis: Follow the data analysis steps outlined in Protocol 1.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which caspases and deubiquitinases, the primary targets for rhodamine 110-based HTS assays, play crucial roles.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment via FADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Formation Apoptosome Apoptosome Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Caspase signaling pathways leading to apoptosis.

DUB_Signaling_Pathway cluster_fate Substrate Fate E1 Activating Enzyme E1 Activating Enzyme E2 Conjugating Enzyme E2 Conjugating Enzyme E1 Activating Enzyme->E2 Conjugating Enzyme E3 Ligase E3 Ligase E2 Conjugating Enzyme->E3 Ligase Ubiquitinated Substrate Ubiquitinated Substrate E2 Conjugating Enzyme->Ubiquitinated Substrate Ubiquitin Ubiquitin Ubiquitin->E1 Activating Enzyme ATP Substrate Protein Substrate Protein Proteasomal Degradation Proteasomal Degradation Ubiquitinated Substrate->Proteasomal Degradation Altered Function/Localization Altered Function/Localization Ubiquitinated Substrate->Altered Function/Localization DUBs DUBs Ubiquitinated Substrate->DUBs Cleavage DUBs->Ubiquitin Recycling DUBs->Substrate Protein Recycling E3 LigaseSubstrate Protein E3 LigaseSubstrate Protein E3 LigaseSubstrate Protein->Ubiquitinated Substrate

Caption: The role of DUBs in the ubiquitin-proteasome pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.

HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation & Validation cluster_secondary Secondary Assays Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Hit Identification Hit Identification HTS Assay->Hit Identification Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Dose-Response Dose-Response Hit Confirmation->Dose-Response IC50 Determination IC50 Determination Dose-Response->IC50 Determination Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Lead Optimization Lead Optimization Mechanism of Action->Lead Optimization

Caption: High-throughput screening workflow for inhibitor discovery.

References

Application Notes and Protocols for N-Fmoc Rhodamine 110 in Flow Cytometry-Based Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][2] These enzymes exist as inactive zymogens in healthy cells and are activated in a cascade-like fashion in response to pro-apoptotic stimuli. The detection of active caspases is, therefore, a reliable indicator of apoptosis. This document provides detailed application notes and protocols for the use of N-Fmoc rhodamine 110-based substrates in flow cytometry to quantify caspase activity at the single-cell level.

Flow cytometry offers a powerful platform for apoptosis research, enabling the rapid analysis of large cell populations and the simultaneous measurement of multiple cellular parameters.[3] Rhodamine 110-based caspase substrates are ideally suited for this application. These substrates are typically non-fluorescent peptide derivatives that become intensely fluorescent upon cleavage by active caspases, providing a direct measure of enzyme activity.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly employed in solid-phase peptide synthesis to protect the amino group of amino acids. In the context of rhodamine 110-based caspase substrates, the N-Fmoc group is integral to the synthesis of the peptide recognition sequence that is conjugated to the rhodamine 110 fluorophore. This allows for the creation of specific substrates for different caspases, such as the widely used DEVD sequence for caspase-3 and -7.[4][5]

Principle of the Assay

The assay utilizes a cell-permeable, non-fluorescent rhodamine 110-peptide conjugate. The peptide sequence is designed to be a specific substrate for a particular caspase or group of caspases (e.g., DEVD for caspase-3/7). In apoptotic cells, activated caspases cleave the peptide sequence, liberating the rhodamine 110 fluorophore. This cleavage event results in a significant increase in fluorescence, which can be detected and quantified by flow cytometry. The intensity of the fluorescence signal is directly proportional to the level of caspase activity within the cell.

Data Presentation

The following tables provide representative quantitative data from flow cytometry-based caspase assays using a rhodamine 110-based substrate.

Table 1: Caspase-3/7 Activity in Jurkat Cells Treated with Camptothecin

TreatmentConcentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI)% Apoptotic Cells (Rhodamine 110 Positive)
Vehicle (DMSO)-41505%
Camptothecin1485045%
Camptothecin54180085%
Camptothecin + Z-VAD-FMK542008%

Z-VAD-FMK is a pan-caspase inhibitor used as a negative control.

Table 2: Time Course of Caspase Activation

Time after Staurosporine Treatment (hours)Mean Fluorescence Intensity (MFI)Fold Change in MFI (vs. 0 hours)
01201.0
12502.1
27806.5
4150012.5
6135011.3

Experimental Protocols

Materials and Reagents
  • Cells of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., Camptothecin, Staurosporine)

  • Rhodamine 110-based caspase substrate (e.g., a substrate containing the DEVD peptide for caspase-3/7)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) for negative control

  • Phosphate-buffered saline (PBS)

  • Flow cytometer tubes

  • Flow cytometer equipped with a 488 nm laser and appropriate filters for green fluorescence detection (e.g., 530/30 nm)

Experimental Protocol
  • Cell Seeding: Seed cells in a multi-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL in complete culture medium.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent at various concentrations. Include an untreated control (vehicle only) and a negative control pre-treated with a pan-caspase inhibitor for 1 hour before adding the apoptosis inducer.

  • Incubation: Incubate the cells for the desired period to allow for apoptosis induction (e.g., 1-4 hours).

  • Substrate Loading: Add the rhodamine 110-based caspase substrate to each well to a final concentration of 1-10 µM.

  • Incubation with Substrate: Incubate the cells at 37°C in a 5% CO2 incubator for 30-60 minutes, protected from light.

  • Cell Harvesting and Washing:

    • For suspension cells, gently transfer the cell suspension to flow cytometer tubes.

    • For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle cell scraper or trypsin. Transfer the detached cells to flow cytometer tubes.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS or a suitable assay buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser.

    • Detect the green fluorescence of rhodamine 110 using a filter appropriate for FITC (e.g., 530/30 nm).

    • Collect data for at least 10,000 events per sample.

    • Gate on the cell population of interest, excluding debris, based on forward and side scatter properties.

    • Quantify the percentage of rhodamine 110-positive cells and the mean fluorescence intensity of the positive population.

Visualizations

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Executioner Caspases Procaspase-3, -6, -7 Caspase-8->Executioner Caspases Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Executioner Caspases Cleavage Active Caspases Caspase-3, -6, -7 Executioner Caspases->Active Caspases Activation Apoptosis Apoptosis Active Caspases->Apoptosis Substrate Cleavage

Caption: Caspase activation signaling pathways.

Experimental_Workflow Cell_Culture 1. Seed Cells Apoptosis_Induction 2. Induce Apoptosis (e.g., Camptothecin) Cell_Culture->Apoptosis_Induction Substrate_Loading 3. Add Rhodamine 110 Caspase Substrate Apoptosis_Induction->Substrate_Loading Incubation 4. Incubate (30-60 min) Substrate_Loading->Incubation Harvest_Wash 5. Harvest and Wash Cells Incubation->Harvest_Wash Flow_Cytometry 6. Analyze by Flow Cytometry Harvest_Wash->Flow_Cytometry Data_Analysis 7. Quantify Fluorescence Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for caspase assay.

References

Application Note: Detailed Protocol for N-Fmoc Rhodamine 110 Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodamine 110 is a highly fluorescent dye characterized by its bright green emission, high quantum yield, and pH insensitivity, making it a valuable tool in biological imaging and enzymatic assays.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is commonly used in solid-phase peptide synthesis (SPPS) to temporarily block the primary amine of rhodamine 110.[1][2] This allows for the controlled, stepwise assembly of peptide sequences onto the dye, creating fluorogenic probes for detecting specific enzyme activities, such as those of proteases.[2]

The removal of the Fmoc group (deprotection) is a critical step that must be efficient and clean to ensure the desired product's high purity and yield. This process is typically achieved under mild basic conditions, which cleave the Fmoc group without affecting other acid-labile protecting groups used in peptide synthesis.[3][4] This application note provides a detailed protocol for the deprotection of N-Fmoc rhodamine 110, primarily focusing on the standard conditions used in solid-phase synthesis.

Chemical Principle

The Fmoc group's lability stems from the acidic nature of the proton at the C9 position of the fluorene ring system.[4] A weak base, typically a secondary amine like piperidine, abstracts this proton, leading to a β-elimination reaction.[3][4] This reaction releases the free amine of rhodamine 110, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the deprotection solution traps the DBF to form a stable adduct, which is then washed away.[3][4]

Experimental Protocols

This section details the standard protocol for N-Fmoc deprotection on a solid support, as this is the most common application for this compound. A brief adaptation for solution-phase deprotection is also provided.

3.1. Materials and Reagents

  • N-Fmoc-Rhodamine 110 conjugated to a solid support (e.g., resin)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel (e.g., fritted polypropylene syringe or automated synthesizer vessel)

  • Shaker or rocker

  • Nitrogen line for drying (optional)

3.2. Protocol: N-Fmoc Deprotection on Solid Support

This protocol is based on the widely accepted standard conditions for Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling:

    • Place the N-Fmoc-Rhodamine 110-functionalized resin into the reaction vessel.

    • Add sufficient DMF (approx. 10 mL per gram of resin) to swell the resin.

    • Agitate on a shaker for at least 30-60 minutes at room temperature.[5] After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Prepare a 20% (v/v) solution of piperidine in DMF.[6]

    • Add the 20% piperidine/DMF solution to the swollen resin (approx. 10 mL per gram of resin).[7]

    • Agitate the mixture at room temperature for an initial 2-3 minutes.[7][8]

    • Drain the deprotection solution.

    • Add a fresh portion of the 20% piperidine/DMF solution.[7]

    • Agitate the mixture for an additional 5-10 minutes at room temperature to ensure complete deprotection.[7][9]

  • Washing:

    • Drain the deprotection solution from the resin.

    • Wash the resin extensively with DMF (5-6 times, using approx. 10 mL per gram of resin for each wash) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[9][10]

    • Perform subsequent washes with DCM (3 times) and MeOH (3 times) to remove residual DMF, then dry the resin under vacuum or a stream of nitrogen.

  • Confirmation of Deprotection (Optional):

    • A small sample of the resin can be tested with a ninhydrin (Kaiser) test. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

3.3. Adaptation for Solution-Phase Deprotection

While less common for this specific compound, if this compound is in solution:

  • Dissolve the this compound in a minimal amount of DMF.

  • Add piperidine to achieve a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or HPLC.

  • Upon completion, the product must be isolated from the high-boiling point solvent (DMF) and the piperidine-DBF adduct. This can be challenging and may require precipitation by adding the reaction mixture to ice-cold diethyl ether or purification via silica gel chromatography.

Quantitative Data Summary

The efficiency of Fmoc deprotection is influenced by the base, solvent, and reaction time. The following table summarizes various conditions reported for Fmoc group removal. For the standard 20% piperidine in DMF protocol, the deprotection step itself is generally considered to be rapid and quantitative.

Base/ReagentSolventConcentration (% v/v)Time (min)TemperatureReference(s)
PiperidineDMF201 x 3, 1 x 7Room Temp.[8]
PiperidineDMF2010Room Temp.[3][4][9]
PiperidineDMF3010Room Temp.[3][4]
PiperidineNMP2018Room Temp.[3][4]
PiperidineDMF5520Room Temp.[3][4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DMF23 x 2Room Temp.[11]
Dipropylamine (DPA)DMF2530Room Temp.[12]

NMP: N-Methyl-2-pyrrolidone

Visualized Workflow and Signaling Pathways

5.1. Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase deprotection of this compound.

G node_start Start: N-Fmoc-Rhodamine-110 on Resin node_swell 1. Swell Resin in DMF (30-60 min) node_start->node_swell node_deprotect1 2. Add 20% Piperidine/DMF (2-3 min) node_swell->node_deprotect1 node_drain1 Drain node_deprotect1->node_drain1 node_deprotect2 3. Add Fresh 20% Piperidine/DMF (5-10 min) node_drain1->node_deprotect2 node_drain2 Drain node_deprotect2->node_drain2 node_wash 4. Wash Extensively (DMF, DCM, MeOH) node_drain2->node_wash Remove Piperidine & Dibenzofulvene Adduct node_end End: Deprotected Rhodamine 110 on Resin node_wash->node_end G Fmoc_Rhod Fmoc-NH-Rhodamine110 Intermediate Carbanion Intermediate Fmoc_Rhod->Intermediate + Piperidine (Proton Abstraction) Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination Free_Rhod H₂N-Rhodamine110 (Deprotected Product) Intermediate->Free_Rhod CO2 CO₂ Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine (Michael Addition)

References

Troubleshooting & Optimization

troubleshooting high background fluorescence with N-Fmoc rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Fmoc rhodamine 110. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to high background fluorescence during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a mono-protected derivative of the green fluorophore, rhodamine 110. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it particularly useful for the synthesis of fluorogenic peptidase substrates and other heterofunctional rhodamine 110 derivatives.[1] It is commonly used in enzyme assay systems where the cleavage of a substrate releases the highly fluorescent rhodamine 110.[2]

Q2: What are the common causes of high background fluorescence?

High background fluorescence can stem from several sources, including:

  • Incomplete Fmoc Deprotection: Residual Fmoc groups can lead to partially quenched, yet fluorescent, molecules.[3][4]

  • Reagent Impurities: The presence of free rhodamine 110 or other fluorescent contaminants in the this compound stock.[1]

  • Non-Specific Binding: The fluorescent probe may adhere non-specifically to surfaces of the experimental vessel or other biological molecules.[][6]

  • Sample Autofluorescence: Endogenous fluorescence from cells, tissues, or culture media.[6][7]

  • Sub-optimal Washing: Insufficient washing steps can leave unbound fluorophores in the sample.[][8]

Q3: How should this compound be stored for optimal stability?

For long-term stability, this compound should be stored at -20°C under desiccating conditions and protected from light.[9]

Troubleshooting High Background Fluorescence

High background fluorescence can obscure specific signals and compromise experimental results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting high background fluorescence.

TroubleshootingWorkflow start High Background Fluorescence Observed control_check Perform Initial Controls: - Unstained Sample (Autofluorescence) - Reagent-Only Control - Check Instrument Settings start->control_check path_deprotection Incomplete Fmoc Deprotection? control_check->path_deprotection Controls OK path_purity Reagent Impurity? path_deprotection->path_purity No solution_deprotection Optimize Deprotection: - Increase reaction time/temperature - Use fresh deprotection reagent - See Protocol 1 path_deprotection->solution_deprotection Yes path_binding Non-Specific Binding? path_purity->path_binding No solution_purity Verify Reagent Purity: - Use high-purity grade reagent (>98%) - Perform QC (e.g., HPLC, TLC) path_purity->solution_purity Yes path_autofluorescence Sample Autofluorescence? path_binding->path_autofluorescence No solution_binding Optimize Washing Protocol: - Increase number/duration of washes - Add mild detergent (e.g., Tween-20) - Use blocking agents path_binding->solution_binding Yes solution_autofluorescence Address Autofluorescence: - Use autofluorescence quencher - Employ spectral unmixing - Use appropriate controls path_autofluorescence->solution_autofluorescence Yes end Signal-to-Noise Ratio Improved solution_deprotection->end solution_purity->end solution_binding->end solution_autofluorescence->end

Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.

Issue 1: Incomplete Fmoc Deprotection

Question: My background fluorescence is high after the deprotection step. How can I ensure complete removal of the Fmoc group?

Answer: Incomplete deprotection is a common cause of high background as the partially protected molecule may still be fluorescent.[3][4] The efficiency of Fmoc removal can be affected by factors such as reagent concentration, reaction time, and the peptide sequence itself.[10]

Solutions:
  • Optimize Deprotection Conditions: Standard conditions for Fmoc removal typically involve using a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11] If you suspect incomplete deprotection, consider increasing the reaction time or performing a second deprotection step.[3]

  • Use Fresh Reagents: Always use fresh, high-quality piperidine and DMF, as degradation of these reagents can reduce deprotection efficiency.

  • Consider Alternative Bases: For sensitive peptide sequences that are prone to side reactions, other bases like piperazine have been shown to cause fewer side reactions.[12][13]

Fmoc Deprotection Mechanism

The diagram below illustrates the base-catalyzed removal of the Fmoc group, which liberates the highly fluorescent rhodamine 110.

FmocDeprotection fmoc_rhodamine This compound (Non-fluorescent) intermediate Intermediate Complex fmoc_rhodamine->intermediate + base Base (e.g., Piperidine) base->intermediate rhodamine Rhodamine 110 (Highly Fluorescent) intermediate->rhodamine β-elimination adduct Dibenzofulvene-Piperidine Adduct intermediate->adduct

Caption: Mechanism of Fmoc deprotection leading to fluorescent rhodamine 110.

Issue 2: Reagent Purity and Quality

Question: Could the this compound reagent itself be the source of the high background?

Answer: Yes, impurities in the starting material can significantly contribute to high background fluorescence.

Solutions:
  • Verify Purity: Use this compound with a purity of >98%.[1] Lower purity batches may contain free rhodamine 110, which is highly fluorescent.

  • Proper Storage: Ensure the reagent is stored correctly at -20°C under desiccating conditions to prevent degradation.

  • Quality Control: If you suspect reagent impurity, you can perform analytical tests such as HPLC or thin-layer chromatography (TLC) to assess the purity of your stock.

Issue 3: Non-Specific Binding and Insufficient Washing

Question: I have confirmed my deprotection is complete and the reagent is pure, but the background is still high. What else could be the cause?

Answer: Non-specific binding of the fluorescent probe to cellular components or the experimental vessel is another common issue.[]

Solutions:
  • Optimize Washing Steps: Increase the number and duration of wash steps after incubation with the fluorescent probe.[][8]

  • Incorporate Detergents: Adding a mild non-ionic detergent, such as 0.05-0.2% Tween-20, to your wash buffer can help reduce non-specific binding.[][6]

  • Use Blocking Agents: For applications like immunofluorescence or cell staining, pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can prevent non-specific probe adherence.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of a Resin-Bound Rhodamine 110 Substrate

This protocol outlines a standard procedure for the removal of the Fmoc protecting group from a peptide-rhodamine 110 conjugate synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.

  • Incubation: Gently agitate the resin at room temperature for 10-20 minutes. For sequences known to be difficult, this time can be extended.[11]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.

  • Confirmation (Optional): A small sample of the resin can be tested with a colorimetric assay (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.

  • Proceed to Next Step: The resin is now ready for the next coupling step or cleavage from the resin.

Quantitative Data

Table 1: Relative Deprotection Times with Different Bases

The choice of base can influence the rate of Fmoc removal and the potential for side reactions. The following table provides a qualitative comparison of different deprotection reagents.

Deprotection ReagentConcentrationTypical SolventRelative Deprotection RateNotes
Piperidine 20-50%DMF or NMPFastMost common reagent, but can cause side reactions like aspartimide formation.[11][13]
Piperazine 10%DMF/EthanolModerateCan minimize certain base-induced side reactions.[12][13]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1-2%DMFVery FastA strong, non-nucleophilic base; can be added to accelerate slow deprotections.[3]

This table is a summary for comparative purposes. Optimal conditions should be determined empirically for each specific application.

References

causes of poor enzyme cleavage of N-Fmoc rhodamine 110 substrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Fmoc Rhodamine 110 Substrates. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve reliable and accurate results in your enzyme cleavage assays.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of fluorescence generation with rhodamine 110 (Rh110) substrates?

A1: Rhodamine 110-based substrates are fluorogenic, meaning they are initially non-fluorescent and become fluorescent after enzymatic cleavage. For symmetric (bisamide) substrates, where peptide sequences are linked to both of Rh110's amino groups, cleavage is a two-step process. The first enzymatic cleavage releases a peptide, converting the non-fluorescent bisamide into a fluorescent monoamide intermediate.[1] A second cleavage event releases the second peptide, yielding the free rhodamine 110 dye, which exhibits an even greater fluorescence intensity.[1] Asymmetric substrates are designed to terminate the reaction after a single cleavage step.[2]

Q2: Why do my kinetic analyses with symmetric Rh110 substrates appear complex?

A2: The complexity arises from the two-step cleavage mechanism of symmetric substrates.[2] The assay measures the combined fluorescence of two different products: the monoamide intermediate and the final rhodamine 110 dye. Because these two steps often have different reaction rates, it complicates the determination of simple protease kinetics.[2] For simpler kinetic analysis, using an asymmetric substrate is recommended.[2]

Q3: What are the optimal excitation and emission wavelengths for cleaved rhodamine 110 products?

A3: The fluorescent products of Rh110 substrate cleavage have an excitation peak around 497-498 nm and an emission peak at approximately 520-521 nm.[1][3] These spectral properties are similar to fluorescein (FITC).[1][3]

Q4: How does pH affect the fluorescence of rhodamine 110?

A4: Unlike some other fluorophores like fluorescein, the fluorescence intensity of rhodamine 110 and its monoamide product is stable and constant across a broad pH range of 3 to 9.[1] This makes it a robust choice for assays where pH may fluctuate slightly.

Q5: How should I prepare and store my this compound substrate?

A5: Substrates are typically supplied as a lyophilized powder and should be stored at ≤–20°C, desiccated, and protected from light.[1] For use, prepare a stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] This stock solution can be stored, desiccated, at 2–6°C or below for at least six months.[1] Always store solutions protected from light.[1]

Troubleshooting Guide for Poor Enzyme Cleavage

This guide addresses common problems encountered during enzyme assays with this compound substrates.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.1. Use a fresh aliquot of the enzyme. 2. Verify enzyme activity using a known, reliable control substrate. 3. Ensure the assay buffer contains necessary cofactors or activators.
Substrate Degradation: The substrate may have degraded due to improper storage (exposure to light, moisture) or chemical instability.1. Prepare a fresh dilution of the substrate from a properly stored stock solution.[1] 2. Store stock solutions in small, single-use aliquots at -20°C or below.[4]
Incorrect Assay Conditions: The buffer pH, ionic strength, or temperature may not be optimal for the specific enzyme being used.1. Review the literature for the optimal conditions for your enzyme. 2. Perform a matrix experiment to optimize pH, temperature, and buffer components.
Substrate Precipitation: The substrate may have precipitated out of the aqueous assay buffer, especially if the final concentration of the organic solvent (e.g., DMSO) is too low.1. Ensure the final concentration of DMSO or DMF in the assay does not exceed recommended limits (typically 1-5%). 2. Visually inspect the assay well for any signs of precipitation.
High Background Fluorescence Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously without enzymatic activity.1. Run a "no-enzyme" control (substrate in assay buffer only) to measure the rate of autohydrolysis. 2. If autohydrolysis is high, consider adjusting the buffer pH or temperature.
Contaminated Reagents: The buffer, enzyme, or other reagents may be contaminated with fluorescent compounds.1. Run a "no-substrate" control (enzyme in assay buffer) to check for background fluorescence from other components. 2. Use high-purity reagents (e.g., enzyme-grade water, fresh buffers).
Assay Plate Interference: Some microplates, particularly certain types of black plates, can exhibit autofluorescence.1. Test different types of low-fluorescence microplates. 2. Ensure the plate reader's excitation/emission settings are correct.
Inconsistent or Irreproducible Results Pipetting Inaccuracy: Small volumes of concentrated enzyme or substrate can be difficult to pipette accurately, leading to well-to-well variability.1. Use calibrated pipettes and proper pipetting technique. 2. Prepare larger volumes of master mixes to minimize pipetting errors.
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent temperatures across the plate or between experiments can lead to variability.[5]1. Pre-incubate the assay plate and reagents at the desired reaction temperature. 2. Use a temperature-controlled plate reader.
Incomplete Mixing: Failure to properly mix the reagents upon addition can result in a non-uniform reaction start time.1. Gently mix the plate after adding the final reagent (enzyme or substrate). Avoid introducing bubbles.

Quantitative Assay Parameters

The following table summarizes key quantitative parameters for a typical protease assay using rhodamine 110-based substrates. These are general guidelines and may require optimization for your specific enzyme and substrate.

ParameterRecommended Value/RangeNotes
Excitation Wavelength 497 - 498 nm[1][3]
Emission Wavelength 520 - 521 nm[1][3]
Assay Buffer 10 mM Tris or HEPES, pH 7.5Can be adapted for specific enzyme requirements.[1][6]
Substrate Concentration 2 µMA starting point; should be optimized around the Kₘ for kinetic assays.[6]
Enzyme Concentration 1 pM - 120 pMHighly dependent on enzyme activity; aim for a linear reaction rate.[7]
Reaction Temperature 22 - 25°CCan be adjusted for optimal enzyme activity.[1][6]
Final Solvent Conc. < 15% (v/v) ethanol or < 5% DMSOHigh solvent concentrations can inhibit enzyme activity.[1]
Hydrolysis Limit < 15% of total substrateTo ensure the reaction rate remains linear and is primarily due to the formation of the monoamide product.[1]

Detailed Experimental Protocol

This protocol provides a general method for measuring protease activity using an this compound-based substrate in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 0.1 M HEPES, pH 7.5, containing 0.1 mg/ml BSA).[6] De-gas the buffer before use.
  • Substrate Stock Solution: Dissolve the lyophilized this compound substrate in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store this stock at -20°C in small, single-use aliquots, protected from light.[1]
  • Enzyme Stock Solution: Prepare a concentrated stock of your enzyme in an appropriate buffer. Store in aliquots at -80°C.
  • Working Solutions: On the day of the experiment, thaw the substrate and enzyme aliquots on ice. Dilute the substrate stock solution and the enzyme stock solution to the desired working concentrations using the assay buffer. Prepare these solutions just before use.[1]

2. Assay Procedure:

  • Add 50 µL of the working substrate solution to each well of a black, flat-bottom 96-well microplate. Include wells for controls.
  • Controls:
  • No-Enzyme Control: 50 µL of working substrate solution + 50 µL of assay buffer.
  • No-Substrate Control: 50 µL of assay buffer + 50 µL of working enzyme solution.
  • Buffer Blank: 100 µL of assay buffer.
  • Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5-10 minutes.[6]
  • Initiate the reaction by adding 50 µL of the working enzyme solution to the appropriate wells.
  • Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature.
  • Measure the fluorescence intensity (Ex/Em ≈ 498/521 nm) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control or buffer blank) from all experimental readings.
  • Plot the fluorescence intensity versus time for each sample.
  • Determine the initial reaction velocity (V₀) from the linear portion of the curve. This rate represents the initial rate of substrate cleavage.

Visualizations

Enzymatic Cleavage Pathway

G sub Bisamide Substrate (Non-Fluorescent) int Monoamide Intermediate (Fluorescent) sub->int 1st Cleavage prod Rhodamine 110 (Highly Fluorescent) int->prod 2nd Cleavage enz1 Enzyme enz1->sub enz2 Enzyme enz2->int

Caption: Two-step enzymatic cleavage of a symmetric rhodamine 110 substrate.

Troubleshooting Workflow

start Poor Enzyme Cleavage (Low Signal or High Background) q_bkg Is Background High in No-Enzyme Control? start->q_bkg a_bkg_yes Potential Substrate Autohydrolysis or Reagent Contamination q_bkg->a_bkg_yes Yes q_signal Is Signal Low in Positive Control? q_bkg->q_signal No sol_bkg_1 1. Run 'No-Substrate' Control 2. Use Fresh Reagents/Buffer a_bkg_yes->sol_bkg_1 end_node Problem Resolved sol_bkg_1->end_node a_signal_yes Potential Enzyme or Substrate Issue q_signal->a_signal_yes Yes q_conditions Are Assay Conditions Optimal? q_signal->q_conditions No sol_signal_1 1. Verify Enzyme Activity with Control Substrate a_signal_yes->sol_signal_1 sol_signal_2 2. Prepare Fresh Substrate Dilution sol_signal_1->sol_signal_2 sol_signal_2->end_node sol_conditions 1. Check Buffer pH & Temp 2. Verify Substrate Solubility q_conditions->sol_conditions No q_conditions->end_node Yes sol_conditions->end_node

Caption: A logical workflow for troubleshooting poor enzyme cleavage results.

References

optimizing N-Fmoc rhodamine 110 assay sensitivity and signal-to-noise

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-Fmoc rhodamine 110 assays for maximum sensitivity and signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound assay?

The this compound assay is a fluorescence-based method used to measure the activity of enzymes, particularly proteases. The substrate consists of a peptide sequence recognized by the enzyme of interest, linked to rhodamine 110. One of the amino groups of rhodamine 110 is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. In its intact, non-hydrolyzed state, the substrate is non-fluorescent. Upon enzymatic cleavage of the peptide, the highly fluorescent rhodamine 110 is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. The N-Fmoc group enhances substrate stability and can be a key element in the synthesis of asymmetric substrates.

Q2: What are the advantages of using rhodamine 110-based substrates over other fluorophores like AMC (7-amino-4-methylcoumarin)?

Rhodamine 110-based substrates offer several advantages:

  • Higher Sensitivity: Rhodamine 110 has a higher extinction coefficient and fluorescence quantum yield compared to AMC, resulting in a brighter signal and up to 300-fold higher sensitivity.[1][2]

  • Longer Wavelengths: Rhodamine 110 is excited at a longer wavelength (around 492 nm) and emits at a longer wavelength (around 529 nm) compared to AMC (excitation ~380 nm, emission ~460 nm).[1] This red-shifted spectrum minimizes interference from the autofluorescence of common biological molecules and test compounds, leading to a better signal-to-noise ratio.[1][2]

  • pH Insensitivity: The fluorescence of rhodamine 110 is stable over a broad pH range (typically pH 4 to 10), which provides greater flexibility in assay buffer conditions.[3]

Q3: What is the difference between symmetric and asymmetric rhodamine 110 substrates?

Rhodamine 110 has two amino groups that can be conjugated to peptides.

  • Symmetric Substrates (bis-amides): Both amino groups are linked to identical peptide sequences. This requires two enzymatic cleavage events for the full release of rhodamine 110, which can complicate kinetic analysis.[1][2] The first cleavage yields a mono-amide intermediate that is fluorescent, and the second cleavage releases the fully fluorescent rhodamine 110.[3][4]

  • Asymmetric Substrates: One amino group is linked to the target peptide sequence, while the other is blocked by a group that is not cleaved by the enzyme, such as a D-proline or a morpholinecarbonyl group.[2][5][6] This design ensures that only a single cleavage event is required to release a fluorescent product, simplifying enzyme kinetics.[1][2]

Q4: How should I store my this compound substrate?

Lyophilized substrates should be stored at -20°C or below, protected from light and moisture.[3] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for several months.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] Studies have shown that rhodamine 110 itself is relatively stable when stored in MilliQ water at room temperature and protected from light.[8]

Troubleshooting Guide

High Background Signal

Q: My negative control wells (no enzyme) show a high fluorescence signal. What could be the cause?

A: High background fluorescence can significantly reduce the signal-to-noise ratio. Here are some common causes and solutions:

  • Substrate Instability/Spontaneous Hydrolysis:

    • Cause: The this compound substrate may be degrading over time, leading to the release of free rhodamine 110.

    • Solution:

      • Ensure proper storage of the substrate (lyophilized at -20°C, stock solutions in anhydrous DMSO at -20°C).

      • Prepare fresh substrate dilutions in assay buffer just before use.

      • Test for spontaneous hydrolysis by incubating the substrate in the assay buffer without the enzyme and measuring fluorescence over time. If a significant increase is observed, the buffer composition may need to be adjusted (e.g., pH, presence of certain additives).

  • Contaminated Reagents:

    • Cause: The assay buffer, enzyme preparation, or other reagents may be contaminated with fluorescent compounds or proteases.

    • Solution:

      • Use high-purity reagents and water to prepare all solutions.

      • Filter-sterilize buffers.

      • Run a "buffer only" control and a "substrate in buffer" control to identify the source of contamination.

  • Autofluorescence from Test Compounds:

    • Cause: When screening for inhibitors, the test compounds themselves may be fluorescent at the excitation and emission wavelengths of rhodamine 110.

    • Solution:

      • Measure the fluorescence of the test compound in the assay buffer without the substrate.

      • If the compound is fluorescent, subtract its signal from the corresponding assay wells.

      • The red-shifted spectrum of rhodamine 110 is generally less prone to interference from compound autofluorescence compared to UV-excitable fluorophores.[9]

Low Signal or Poor Sensitivity

Q: I am not seeing a significant increase in fluorescence, or the signal is too weak. How can I improve the sensitivity?

A: A weak signal can be due to several factors related to the enzyme, substrate, or assay conditions.

  • Suboptimal Enzyme Activity:

    • Cause: The enzyme may be inactive or have low activity under the current assay conditions.

    • Solution:

      • Enzyme Concentration: Titrate the enzyme concentration to find a range that produces a linear increase in fluorescence over the desired time course.

      • Buffer Conditions: Ensure the pH, ionic strength, and any necessary cofactors in the assay buffer are optimal for the specific enzyme.

      • Enzyme Stability: Ensure the enzyme has been stored correctly and has not lost activity.

  • Incorrect Substrate Concentration:

    • Cause: The substrate concentration may be too low, limiting the reaction rate, or too high, leading to substrate inhibition.

    • Solution:

      • Determine the Michaelis-Menten constant (Km) for the substrate with your enzyme. A good starting point for the substrate concentration is at or near the Km value.

      • Perform a substrate titration to find the optimal concentration that gives the best signal-to-noise ratio.

  • Inappropriate Instrument Settings:

    • Cause: The fluorescence reader settings may not be optimized for rhodamine 110.

    • Solution:

      • Use excitation and emission wavelengths appropriate for rhodamine 110 (typically around 492 nm for excitation and 529 nm for emission).[1]

      • Optimize the gain setting on the instrument to maximize the signal without saturating the detector.

      • Ensure the correct filter sets are being used.

Data Presentation

Table 1: Example of Enzyme Titration for Signal Optimization

Enzyme Concentration (nM)Fluorescence Signal (RFU)Signal-to-Noise Ratio (Signal/Background)
0 (Background)1501.0
0.14503.0
0.5180012.0
1.0350023.3
2.0680045.3
5.01250083.3

This table illustrates that increasing the enzyme concentration generally leads to a higher signal and a better signal-to-noise ratio. The optimal concentration will depend on the specific activity of the enzyme and the desired assay window.

Table 2: Effect of Incubation Time on Assay Signal

Incubation Time (minutes)Fluorescence Signal (RFU)Signal-to-Noise Ratio
01501.0
15150010.0
30280018.7
60520034.7
90730048.7
120890059.3

This table shows a typical time course for the enzymatic reaction. The signal increases over time. The optimal incubation time should be within the linear range of the reaction.

Experimental Protocols

General Protocol for an this compound Protease Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme and substrate pair.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 10 mM Tris or HEPES, pH 7.5).[3] The buffer may also contain salts (e.g., 150 mM NaCl) and reducing agents (e.g., 2 mM DTT) if required for enzyme activity.[7]
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of the this compound substrate in anhydrous DMSO.[3]
  • Rhodamine 110 Standard: Prepare a stock solution of free rhodamine 110 in DMSO for generating a standard curve to quantify the amount of product formed.

2. Assay Procedure (96-well plate format): a. Prepare serial dilutions of the enzyme in assay buffer. b. Add 50 µL of each enzyme dilution to the wells of a black, flat-bottom 96-well plate. c. Include negative control wells containing 50 µL of assay buffer without the enzyme. d. If screening inhibitors, pre-incubate the enzyme with the compounds for a specified time before adding the substrate. e. Prepare the working substrate solution by diluting the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). f. Initiate the reaction by adding 50 µL of the working substrate solution to all wells. The final volume in each well will be 100 µL. g. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light. h. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~490 nm and emission at ~530 nm.

3. Data Analysis: a. Subtract the average fluorescence of the negative control wells (background) from all other readings. b. Plot the fluorescence intensity versus time for each enzyme concentration. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve. c. Plot V₀ versus enzyme concentration to confirm a linear relationship. d. If quantifying product formation, create a standard curve using the rhodamine 110 standard and use it to convert RFU values to the concentration of the product.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Add Enzyme/Controls to Plate) reagent_prep->plate_setup pre_incubation Pre-incubation (with Inhibitors, if applicable) plate_setup->pre_incubation Optional reaction_init Reaction Initiation (Add Substrate) plate_setup->reaction_init pre_incubation->reaction_init incubation Incubation (e.g., 37°C, protected from light) reaction_init->incubation measurement Fluorescence Measurement (Ex: ~490nm, Em: ~530nm) incubation->measurement data_analysis Data Analysis (Background Subtraction, Rate Calculation) measurement->data_analysis

Caption: General workflow for an this compound protease assay.

caspase_pathway apoptotic_stimulus Apoptotic Stimulus (e.g., UV, chemical agent) initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases activates effector_caspases Effector Caspases (e.g., Caspase-3, Caspase-7) initiator_caspases->effector_caspases activates substrate_cleavage Cleavage of Cellular Substrates effector_caspases->substrate_cleavage leads to assay N-Fmoc-(DEVD)-Rhodamine 110 Assay effector_caspases->assay cleaves substrate apoptosis Apoptosis substrate_cleavage->apoptosis fluorescence Fluorescence Signal assay->fluorescence generates

Caption: Caspase activation pathway leading to apoptosis and its detection.

References

Technical Support Center: Preventing N-Fmoc Rhodamine 110 Substrate Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to address and prevent the aggregation of N-Fmoc rhodamine 110 substrate in solution. Aggregation can lead to precipitation, decreased fluorescence, and inconsistent assay results.

Troubleshooting Guide

Use this section to diagnose and resolve aggregation issues during your experiments.

Diagram 1: Troubleshooting Workflow for Substrate Aggregation

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Corrective Actions cluster_3 Resolution A Inconsistent Fluorescence, Precipitate Observed, or Low Signal B Verify Stock Solution (Age, Storage, Concentration) A->B C Check Solvent Quality (Anhydrous, High-Purity) B->C D Review Assay Buffer (pH, Salt Concentration) C->D E Prepare Fresh Stock Solution in Anhydrous DMSO D->E If issues persist F Optimize Working Concentration (Perform Dilution Series) E->F G Test Buffer Modifications (Adjust pH, Modify Salts) F->G H Incorporate a Surfactant (e.g., 0.01% Pluronic F-127) G->H I Aggregation Resolved: Consistent Signal Achieved H->I

Caption: A step-by-step workflow for troubleshooting this compound aggregation.

Problem Potential Cause Recommended Solution
Precipitate in Stock Solution Solvent Quality: The solvent may contain water or impurities.Always use anhydrous, high-purity dimethyl sulfoxide (DMSO) for preparing stock solutions.[1]
Concentration: The stock concentration is too high, exceeding its solubility limit.Prepare a new stock solution at a lower concentration (e.g., 1-10 mM).
Storage: Improper storage has led to degradation or moisture absorption.Store stock solutions at -20°C, protected from light and moisture.[2][3] Aliquot to avoid repeated freeze-thaw cycles.
Low or Inconsistent Signal in Assay Aggregation in Buffer: The substrate is aggregating upon dilution into the aqueous assay buffer.Lower the final working concentration of the substrate in the assay. Rhodamine 110 is known to form dimers which can quench fluorescence.[4]
Buffer Composition: The pH or salt content of the assay buffer is promoting aggregation.Test a range of pH values to find the optimal condition for solubility and enzyme activity. Adsorption of rhodamine dyes can be pH-dependent.[5][6]
Assay Conditions: The final concentration of the organic solvent (from the stock solution) is too high or too low.Keep the final DMSO concentration consistent across experiments, typically below 1%, to avoid solvent-induced artifacts.[7]
Signal Decreases Over Time Photobleaching: The fluorescent dye is being destroyed by prolonged exposure to the excitation light source.Minimize light exposure. Use an anti-fade mounting medium if applicable for microscopy.[8]
Slow Aggregation: The substrate is slowly falling out of solution during the course of the experiment.Add a non-ionic surfactant, such as Pluronic® F-127, to the assay buffer to improve solubility and prevent aggregation.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound? this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1][3] Anhydrous, high-purity DMSO is highly recommended for preparing stable stock solutions.

Q2: What are the recommended storage conditions for this compound? The solid compound and its stock solutions should be stored at -20°C, protected from light and moisture.[2][3] It is best to store solutions in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: How can I prevent the substrate from precipitating when I add it to my aqueous assay buffer? This is a common challenge due to the hydrophobic nature of the molecule. Key strategies include:

  • Lowering the final concentration to the low micromolar or nanomolar range.

  • Ensuring rapid mixing upon dilution into the aqueous buffer.

  • Adding a surfactant to the assay buffer before introducing the substrate. Surfactants form micelles that can encapsulate hydrophobic molecules, enhancing their solubility.[11]

Diagram 2: Mechanism of Surfactant-Mediated Solubilization

G cluster_0 Aqueous Buffer Only cluster_1 Buffer with Surfactant A This compound B Aggregation & Precipitation A->B Hydrophobic Interactions C This compound D Surfactant Micelles C->D Encapsulation E Stable Solubilization D->E

Caption: Surfactants prevent aggregation by encapsulating the hydrophobic substrate.

Q4: What concentration of surfactant should I use? A typical starting concentration for a non-ionic surfactant like Pluronic® F-127 is 0.01% to 0.1% (v/v) in the final assay buffer. The optimal concentration should be determined empirically for your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (MW: 552.6 g/mol )

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Microcentrifuge tubes (amber or covered in foil)

Procedure:

  • Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.

  • Weigh out 1 mg of the solid substrate into a clean microcentrifuge tube.

  • Add 180.9 µL of anhydrous DMSO to the tube.

  • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.

  • Create small, single-use aliquots (e.g., 5-10 µL) in separate tubes.

  • Store all aliquots at -20°C, protected from light.

Protocol 2: Assay Buffer Preparation with Surfactant

Materials:

  • Your standard assay buffer

  • 10% Pluronic® F-127 stock solution in deionized water

  • This compound stock solution (from Protocol 1)

Procedure:

  • Determine the final volume of assay buffer needed.

  • To create an assay buffer with a final concentration of 0.02% Pluronic® F-127, add 2 µL of the 10% stock solution for every 1 mL of your assay buffer.

  • Mix the buffer containing the surfactant thoroughly.

  • Just before starting your assay, dilute the this compound stock solution into the surfactant-containing buffer to achieve the desired final concentration. Mix immediately and thoroughly.

  • Proceed with your experiment.

Quantitative Data Summary

The following table provides recommended starting points for key experimental parameters.

Parameter Value / Range Notes
Stock Solution Solvent Anhydrous DMSOEssential for stability and preventing hydrolysis.
Stock Solution Concentration 1 - 10 mMHigher concentrations increase the risk of precipitation.
Storage Conditions -20°CProtect from light and moisture to ensure stability.[3][12]
Final Working Concentration 100 nM - 10 µMHighly assay-dependent. Titrate to find the optimal concentration that balances signal with solubility.
Final DMSO Concentration in Assay < 1% (v/v)High concentrations of DMSO can affect enzyme activity and cell health.[7]
Surfactant (Pluronic® F-127) 0.01% - 0.1% (v/v)Start low and optimize. Ensure the surfactant does not interfere with your assay.

References

issues with N-Fmoc rhodamine 110 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with N-Fmoc rhodamine 110 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in organic solvents. It is recommended to prepare a stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]

Q2: What is a typical concentration for the stock solution?

A2: A stock solution of 5-10 mM in anhydrous DMSO or DMF is a common starting point.[1]

Q3: How should I store the this compound stock solution?

A3: The stock solution in DMSO or DMF can be stored desiccated at 2–6°C or colder for at least six months.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is causing this?

A4: this compound, like many rhodamine derivatives, has poor solubility in aqueous solutions. The large, hydrophobic Fmoc protecting group further contributes to this low aqueous solubility. When the DMSO or DMF stock solution is diluted into an aqueous buffer, the compound can precipitate out of solution if its solubility limit is exceeded.

Q5: What is the maximum recommended concentration of DMSO in the final aqueous working solution?

A5: To prevent solvent-induced artifacts and potential precipitation, it is advisable to keep the final concentration of DMSO in your assay below 0.1%.[2]

Troubleshooting Guide

Issue: Precipitation upon dilution in aqueous buffer

Possible Cause 1: High final concentration of this compound.

  • Solution: Decrease the final concentration of the this compound in your assay. The required concentration will be application-dependent.

Possible Cause 2: Insufficient co-solvent in the final solution.

  • Solution: While keeping the final DMSO concentration low is ideal, a small amount of co-solvent is often necessary to maintain solubility. If precipitation occurs, you can try slightly increasing the percentage of DMSO in your final working solution, but be mindful of its potential effects on your experiment. Some protocols for similar rhodamine 110 substrates tolerate up to 15% (v/v) ethanol in the final assay buffer, which could be an alternative co-solvent to explore.[1]

Possible Cause 3: Buffer composition and pH.

  • Solution: The solubility of rhodamine derivatives can be influenced by the pH and salt concentration of the buffer. While rhodamine 110's fluorescence is stable over a wide pH range (pH 3-9), the solubility of the N-Fmoc derivative may vary.[1] Experiment with different buffer systems (e.g., Tris, HEPES, PBS) and pH values to find the optimal conditions for your specific application.

Possible Cause 4: Aggregation of the dye.

  • Solution: Rhodamine dyes can form aggregates in aqueous solutions, which can lead to precipitation and altered fluorescence properties. The presence of surfactants can influence this aggregation.[3] If aggregation is suspected, consider the addition of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) to your aqueous buffer.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stock Solution Solvent Anhydrous DMSO or DMFHigh-quality, anhydrous solvent is crucial to prevent hydrolysis.
Stock Solution Concentration 5 - 10 mMA higher concentration allows for smaller volumes to be added to the aqueous buffer.
Storage of Stock Solution 2–6°C or -20°C, desiccatedAliquoting is recommended to avoid repeated freeze-thaw cycles.
Final DMSO Concentration < 0.1% (ideal)Higher concentrations may be tolerated but should be tested for effects on the assay.
Alternative Co-solvent Ethanol (up to 15% v/v)May be an option if DMSO interferes with the experiment.[1]
Working Buffer pH 7.0 - 8.0 (typical)While fluorescence is stable, solubility may be pH-dependent.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 5 or 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Store the stock solution in small aliquots at 2-6°C or -20°C, protected from light and moisture.

Protocol for Dilution into Aqueous Buffer
  • Prepare your desired aqueous buffer (e.g., 10 mM Tris, pH 7.5).

  • Just prior to your experiment, add the required volume of the this compound stock solution to the aqueous buffer to achieve the final desired concentration.

  • It is critical to add the stock solution to the buffer while vortexing or vigorously mixing to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to adjust the protocol (see Troubleshooting Guide).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Aqueous Working Solution Preparation solid This compound (Solid) stock 5-10 mM Stock Solution solid->stock Dissolve dmso Anhydrous DMSO/DMF dmso->stock working Final Working Solution stock->working Dilute while vortexing buffer Aqueous Buffer (e.g., Tris, PBS) buffer->working experiment Experimental Assay working->experiment Use Immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? sol1 Decrease Final Concentration start->sol1 Yes sol2 Optimize Co-solvent % start->sol2 Yes sol3 Adjust Buffer pH/Composition start->sol3 Yes sol4 Add Surfactant (e.g., Tween-20) start->sol4 Yes end Issue Resolved sol1->end Re-test sol2->end Re-test sol3->end Re-test sol4->end Re-test

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This leads to the inability of the next amino acid to couple, resulting in the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be difficult to separate from the target peptide, leading to lower overall yield and purity of the final product.[2][3]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[4] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[4]

  • Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution used for deprotection, can reduce efficiency.[2] Additionally, using inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.[4]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[2]

  • Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.[2]

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[5][6] A persistent or slow-to-plateau release of this adduct indicates slow or incomplete deprotection.[6]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[2] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.

  • Mass Spectrometry (MS) and HPLC Analysis: Analysis of the final crude peptide by HPLC will show unexpected peaks corresponding to deletion sequences.[1][2] MALDI-TOF MS can be used to identify the masses of these deletion peptides, confirming incomplete deprotection at specific residues.[1]

Troubleshooting Guide

Problem: HPLC analysis of my crude peptide shows significant deletion sequences.

This is a classic symptom of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.

Step 1: Initial Diagnosis and Quick Fixes
  • Verify Reagents: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly. Impure or degraded reagents are a common cause of synthesis problems.[2]

  • Check Resin Swelling: Before synthesis, ensure the resin is adequately swelled in an appropriate solvent (e.g., DCM or DMF) for at least 30 minutes to an hour.[2][7]

  • Review Synthesis Protocol: Double-check that the correct deprotection times and reagent volumes were used for each cycle.

Step 2: Optimizing the Deprotection Protocol

If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.

  • Extend Deprotection Time: The simplest solution is to increase the duration of the deprotection step.[3] For some sequences, extending the reaction from the standard 10-20 minutes to 30 minutes or longer can be effective.[4][5]

  • Perform a Double Deprotection: Repeat the deprotection step with a fresh portion of the reagent before proceeding to the coupling step.[3]

  • Increase Temperature: Gently warming the reaction vessel can sometimes improve deprotection efficiency, though this should be done with caution to avoid potential side reactions.[4]

Step 3: Modifying the Deprotection Reagent

For particularly stubborn sequences, altering the chemical composition of the deprotection solution can overcome the problem.

  • Add a Stronger, Non-Nucleophilic Base: The addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the standard piperidine solution can significantly accelerate the rate of Fmoc removal.[3][5] DBU is a stronger base but is non-nucleophilic, which helps to avoid side reactions.[5]

  • Use Alternative Bases: In cases where piperidine is problematic (e.g., causing aspartimide formation), other bases can be used.[5] A solution of 2% DBU and 5% piperazine in NMP has been shown to be highly effective, enhancing deprotection kinetics while minimizing side reactions like diketopiperazine formation.[8][9] Morpholine is another alternative that can reduce side reactions.[6]

Quantitative Data Summary

The following table summarizes common reagents and conditions used for Fmoc deprotection.

Reagent CocktailConcentrationTypical TimeNotes
Piperidine in DMF20-55% (v/v)10 - 20 minThe most common standard condition.[6][10][11]
Piperidine/DBU in DMF20% Piperidine + 1-2% DBU5 - 15 minDBU accelerates deprotection; useful for difficult sequences.[3][5]
Piperazine/DBU in NMP5% Piperazine + 2% DBU5 - 15 minReduces side reactions like diketopiperazine and aspartimide formation.[8][9]
Morpholine in DMF50-60% (v/v)20 - 30 minA "greener" alternative that can minimize certain side reactions.[6]
Diethylamine in DMF60% (v/v)180 minAn inexpensive but much slower alternative to piperidine.[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection Cycle

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: Monitoring Fmoc Deprotection via UV-Vis

This method is typically automated but can be adapted for manual monitoring.

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301-312 nm).

  • Monitor Progress: Repeat the measurement with filtrate from subsequent washes. The deprotection is considered complete when the absorbance returns to baseline, indicating that no more Fmoc group is being removed. A broad or tailing peak can indicate slow deprotection.[6]

Protocol 3: The Kaiser Test

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).

    • Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., Deletion Peaks in HPLC) check_reagents Step 1: Verify Reagents - Is piperidine solution fresh? - Are solvents anhydrous? start->check_reagents check_protocol Step 2: Review Protocol - Were deprotection times adequate? - Was resin swelling sufficient? check_reagents->check_protocol Reagents OK extend_time Step 3: Extend Deprotection Time - Increase time by 50-100% - Perform double deprotection check_protocol->extend_time Protocol OK re_evaluate Re-evaluate with Test Cleavage and HPLC/MS extend_time->re_evaluate add_dbu Step 4: Modify Reagent - Add 1-2% DBU to piperidine solution re_evaluate->add_dbu Problem Persists alt_base Step 5: Use Alternative Base - e.g., 2% DBU / 5% Piperazine in NMP re_evaluate->alt_base Still Unresolved resolved Issue Resolved re_evaluate->resolved Problem Solved add_dbu->re_evaluate alt_base->re_evaluate

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin proton_abstraction Proton Abstraction (β-Elimination) fmoc_peptide->proton_abstraction piperidine Piperidine (Base) piperidine->proton_abstraction dbf_adduct DBF-Piperidine Adduct (Washed Away) piperidine->dbf_adduct Traps free_amine H2N-Peptide-Resin (Ready for Coupling) proton_abstraction->free_amine Releases dbf Dibenzofulvene (DBF) proton_abstraction->dbf Forms dbf->dbf_adduct

Caption: The mechanism of Fmoc group removal by piperidine.

Decision Tree for Deprotection Strategy

Deprotection_Strategy_Decision_Tree start Start of Synthesis is_difficult Is the sequence known to be 'difficult'? (e.g., aggregation-prone) start->is_difficult standard_protocol Use Standard Protocol (20% Piperidine/DMF) is_difficult->standard_protocol No aspartimide_risk Is there a high risk of aspartimide formation? (e.g., -Asp-Gly- sequence) is_difficult->aspartimide_risk Yes monitor_uv Monitor Deprotection (e.g., UV signal) standard_protocol->monitor_uv is_slow Is deprotection slow or incomplete? monitor_uv->is_slow continue_synthesis Continue Synthesis is_slow->continue_synthesis No enhanced_protocol Use Enhanced Protocol (e.g., Add 1-2% DBU) is_slow->enhanced_protocol Yes continue_synthesis->start Next Cycle enhanced_protocol->monitor_uv aspartimide_risk->enhanced_protocol No alternative_base Use Alternative Base (e.g., 2% DBU / 5% Piperazine) aspartimide_risk->alternative_base Yes alternative_base->monitor_uv

Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.

References

Technical Support Center: N-Fmoc Rhodamine 110 Substrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Fmoc rhodamine 110 substrates.

Troubleshooting Guide

This guide addresses common side reactions and challenges encountered during the synthesis of this compound and its peptide substrates, particularly using solid-phase peptide synthesis (SPPS) techniques.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SR-01 Incomplete Fmoc Deprotection - Steric hindrance around the N-terminus.- Aggregation of the peptide-resin, preventing reagent access.- Insufficient deprotection time or reagent concentration.- Extend the deprotection time and/or perform a second deprotection step.- Use a stronger base solution, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, which can be more effective than piperidine.[1]- To disrupt aggregation, switch to a solvent like N-methylpyrrolidone (NMP) or sonicate the reaction mixture.[2]
SR-02 Incomplete Coupling to Rhodamine 110 or Peptide Chain - Steric hindrance from the bulky rhodamine 110 or the growing peptide chain.- Inefficient activation of the incoming Fmoc-amino acid.- Aggregation of the peptide-resin.- Use a more potent coupling agent such as HATU or PyBOP.- Increase the excess of the Fmoc-amino acid and coupling reagents.- Extend the coupling reaction time.- If aggregation is suspected, follow the recommendations in SR-01.
SR-03 Formation of Di-substituted Rhodamine 110 Rhodamine 110 has two reactive amino groups. During the initial Fmoc protection or the coupling of the first amino acid on solid support, reaction at both sites can occur.- When preparing mono-Fmoc-rhodamine 110, use a controlled stoichiometry of the Fmoc-protection reagent.- In solid-phase synthesis, one amino group of rhodamine 110 is anchored to the resin, making the other available for peptide elongation.[3] This inherently favors mono-substitution at the free amine.- Careful purification using chromatography is often necessary to separate mono- and di-substituted products.
SR-04 Aspartimide Formation This side reaction is common in Fmoc-SPPS, especially at Asp-Gly or Asp-Asn sequences, and is catalyzed by the piperidine used for Fmoc deprotection.[1][4][5]- Use a sterically hindered protecting group for the aspartic acid side chain, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[6]- Add an acidic additive like HOBt to the deprotection solution to suppress aspartimide formation.[2]- Reduce the temperature during deprotection and coupling steps.
SR-05 Diketopiperazine (DKP) Formation Occurs at the dipeptide stage, particularly with proline in the first or second position. The deprotected N-terminal amine attacks the carbonyl of the C-terminal amino acid, cleaving the dipeptide from the resin.[1][2]- Use a 2-chlorotrityl chloride resin, as its steric bulk hinders DKP formation.[2]- Employ pre-synthesized dipeptide building blocks to bypass the problematic dipeptide stage on the resin.[1]- Minimize the time the N-terminal amine is free before the next coupling reaction.
SR-06 Low Yield of Final Product Can be a cumulative effect of any of the above side reactions, as well as premature cleavage from the resin or issues during final cleavage and purification.- Systematically check for the completion of each deprotection and coupling step using a qualitative test (e.g., Kaiser test).- Optimize the cleavage cocktail and time to ensure complete removal from the resin without degrading the product.- Employ efficient purification techniques such as HPLC to isolate the desired product from a complex mixture of byproducts.
SR-07 Product is Not Fluorescent Acylation of the amino groups of rhodamine 110 locks the molecule in its non-fluorescent spirolactone form.[7]This is expected for the protected substrate. The fluorescence is typically quenched and is only released upon enzymatic cleavage of the substrate, which liberates a free amino group on the rhodamine 110 core.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is solid-phase synthesis preferred for preparing rhodamine 110 peptide substrates?

A1: Solid-phase peptide synthesis (SPPS) offers several advantages over solution-phase methods for this application. It allows for the use of large excesses of reagents to drive reactions to completion, and purification at each step is simplified to washing and filtering the resin.[3] This is particularly beneficial when dealing with the costly and purification-intensive rhodamine 110 fluorophore.

Q2: How can I monitor the progress of the synthesis on the solid support?

A2: The Kaiser test is a common qualitative method to check for the presence of free primary amines after the Fmoc deprotection step. A positive result (blue bead color) indicates a successful deprotection. After the coupling step, a negative result (yellow/clear beads) suggests that the coupling was successful and there are no remaining free amines. For more quantitative analysis, a small amount of the resin can be cleaved and the product analyzed by mass spectrometry (MS) and HPLC.

Q3: What is the significance of the lactone-zwitterion equilibrium in rhodamine 110?

A3: Rhodamine dyes can exist in equilibrium between a colorless, non-fluorescent spirolactone form and a colored, fluorescent zwitterionic form.[10] The acylation of the amino groups, as is done when creating a peptide substrate, stabilizes the non-fluorescent lactone form.[7] The enzymatic cleavage of the peptide from the rhodamine core restores a free amine, allowing the equilibrium to shift back to the fluorescent form, which is the basis of the assay.

Q4: What are the best practices for purifying the final rhodamine 110 substrate?

A4: Due to the potential for various side products, purification is a critical step. High-performance liquid chromatography (HPLC) is the most effective method for purifying the final product. A C18 reverse-phase column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is commonly used.

Q5: Can I synthesize a substrate with modifications on both amino groups of rhodamine 110?

A5: Yes, it is possible to create bis-substituted rhodamine 110 substrates where both amino groups are acylated with a peptide. However, these symmetric substrates require a two-step enzymatic cleavage to achieve full fluorescence, which can complicate kinetic studies.[9] Mono-substituted substrates are often preferred for simpler kinetics.[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Rhodamine 110 Peptide Substrate

This protocol outlines a general procedure for the manual synthesis of a peptide on a rhodamine 110-loaded resin using Fmoc chemistry.

1. Resin Preparation and Swelling:

  • Start with a 2-chlorotrityl chloride resin.

  • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

2. Anchoring Rhodamine 110 to the Resin:

  • Dissolve rhodamine 110 and a hindered base like N,N-diisopropylethylamine (DIPEA) in a mixture of DCM and DMF.

  • Add this solution to the swelled resin and agitate for 24 hours.

  • Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Cap any remaining reactive sites on the resin by treating with methanol for 10-15 minutes, then wash again.

3. Fmoc-SPPS Cycles (Deprotection and Coupling):

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group from the previously coupled amino acid (or the initial rhodamine 110).

    • Wash the resin thoroughly with DMF.

    • Confirm deprotection with a positive Kaiser test.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, HBTU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

    • Confirm coupling completion with a negative Kaiser test.

  • Repeat these deprotection and coupling steps for each amino acid in the peptide sequence.

4. Final Cleavage and Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the resin with DMF, followed by DCM, and dry it under vacuum.

  • Treat the dried resin with a cleavage cocktail, such as TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Synthesis Workflow

G cluster_prep Resin Preparation cluster_load Rhodamine 110 Loading cluster_spps Fmoc-SPPS Cycles cluster_cleave Cleavage & Purification Resin 2-Chlorotrityl Resin Swell Swell Resin in DCM/DMF Resin->Swell Load Couple Rhodamine 110 (with DIPEA) Swell->Load Cap Cap Resin with MeOH Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA (HATU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Wash2->Deprotect Repeat for each AA FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Cleave Cleave from Resin (TFA/TIS/H2O) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Product Final Substrate Purify->Product

Caption: Workflow for the solid-phase synthesis of an this compound peptide substrate.

Mono- vs. Di-substitution Side Reaction

G cluster_main Desired Reaction cluster_side Side Reaction Rh110 Rhodamine 110 (Two NH2 groups) Mono Mono-Fmoc-Rhodamine 110 (One NH-Fmoc, One NH2) Rh110->Mono + 1 eq. Fmoc-Cl Di Di-Fmoc-Rhodamine 110 (Two NH-Fmoc groups) Rh110->Di + >1 eq. Fmoc-Cl

Caption: Desired mono-Fmoc protection versus the di-Fmoc side reaction.

Aspartimide Formation Pathway

G Peptide Peptide with Asp(OtBu) Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Intermediate Deprotonated Backbone Amide Deprotection->Intermediate Aspartimide Aspartimide Intermediate (Cyclic Imide) Intermediate->Aspartimide Intramolecular Attack Desired Desired α-peptide Intermediate->Desired Successful Coupling (No Side Reaction) SideProducts Side Products: - β-peptides - Racemized peptides - Piperidide adducts Aspartimide->SideProducts Nucleophilic Opening

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

References

Technical Support Center: Minimizing Autofluorescence in N-Fmoc Rhodamine 110 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate autofluorescence in cell-based N-Fmoc rhodamine 110 assays.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my assay?

Autofluorescence is the natural fluorescence emitted by endogenous molecules within cells and tissues when they are excited by light.[1][2] It is a significant concern in fluorescence-based assays because it can create high background noise, which masks the specific signal from your fluorescent probe (Rhodamine 110), thereby reducing the assay's sensitivity and signal-to-noise ratio.[3]

Q2: What are the primary sources of autofluorescence in my cell-based assay?

Autofluorescence originates from several sources, which can be broadly categorized as intracellular, extracellular, and experimental.

  • Intracellular Sources:

    • Metabolic Co-factors: Molecules like NADH and flavins (FAD, FMN), which are involved in cellular respiration, are major contributors.[1][3][4] NADH, in particular, has a broad emission spectrum that can overlap with green fluorophores like Rhodamine 110.[1][5]

    • Structural Proteins: Collagen and elastin, components of the extracellular matrix, are naturally fluorescent.[1][3][4]

    • Cellular Organelles: Mitochondria and lysosomes are known to be autofluorescent.[3][6]

    • Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and fluoresce brightly across a wide range of wavelengths.[1][4]

  • Extracellular & Experimental Sources:

    • Cell Culture Medium: Phenol red, a common pH indicator in cell culture media, is highly fluorescent.[4][7][8] Serum supplements (e.g., FBS) also contain fluorescent proteins and amino acids.[2][8][9]

    • Assay Plates: Standard polystyrene or plastic plates can exhibit significant autofluorescence.[4][10]

    • Fixatives: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[2][5][11]

Q3: How do I choose the right instrument settings to minimize autofluorescence?

Rhodamine 110 has an excitation peak around 497-502 nm and an emission peak at 520-522 nm.[12][13][14] Most cellular autofluorescence is strongest when excited by UV or blue light (350-500 nm) and emits in the blue-to-green range (350-550 nm).[3][6] To minimize its impact:

  • Use Narrow Bandpass Filters: Select excitation and emission filters that are tightly centered around the peaks of Rhodamine 110 to exclude as much off-target autofluorescence as possible.

  • Optimize Gain Settings: Adjust the detector gain using a positive control (wells with the highest expected signal) to amplify the signal without saturating the detector. A low gain may make your signal indistinguishable from the background.[15]

  • Increase Flashes/Integration Time: Increasing the number of flashes per well can average out random noise and improve signal stability.[15][16] Similarly, a longer integration time collects more photons, which can enhance a weak signal over the background.[15]

  • Use Bottom-Reading Mode: For adherent cells, reading the plate from the bottom can significantly reduce background from fluorescent components in the overlying culture medium.[8][17]

Q4: Can I use software to correct for autofluorescence?

Yes, advanced techniques like spectral unmixing are powerful tools. This method requires a spectral flow cytometer or microscope that can measure the emission spectrum of your sample.[18][19] By measuring the unique spectral signature of the autofluorescence (from an unstained control sample), software algorithms can computationally subtract this "unwanted" spectrum from your fully stained samples, isolating the true Rhodamine 110 signal.[20][21][22]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem Potential Cause(s) Recommended Solution(s)
High background in "no-cell" control wells 1. Contaminated Assay Buffer/Media: Phenol red or serum in the media is a common cause.[4][8]2. Autofluorescent Plates: The microplate material itself is fluorescent.[10][16]1. Switch to a phenol red-free medium (e.g., FluoroBrite™) for the assay. If possible, perform the final measurement in a simple, low-fluorescence buffer like PBS.[8]2. Use black, clear-bottom microplates specifically designed for fluorescence assays to quench stray light and reduce background.[16]
High background in "untreated cell" control wells (compared to no-cell controls) 1. High Cellular Autofluorescence: The cell type being used has high intrinsic fluorescence (e.g., metabolically active cells with high NADH levels).[5]2. Fixation-Induced Autofluorescence: Aldehyde fixatives have created fluorescent products.[5][11]1. Include an unstained cell control to quantify the baseline autofluorescence. If possible, choose red-shifted dyes for other markers in your panel, as cellular autofluorescence is less pronounced at longer wavelengths.[5][8]2. Minimize fixation time. Consider alternative fixatives like ice-cold methanol or ethanol.[2][5] A sodium borohydride treatment after fixation can sometimes reduce aldehyde-induced fluorescence.[2][5]
Weak specific signal (low signal-to-noise ratio) 1. Suboptimal Filter Choice: Filters are too broad, allowing autofluorescence to bleed into the detection channel.2. Low Enzyme Activity: Insufficient cleavage of the N-Fmoc-Rhodamine 110 substrate.3. Incorrect Focal Height: The instrument is not focused on the cell monolayer.[15]1. Use high-quality, narrow bandpass filters specific for Rhodamine 110/FITC.2. Optimize substrate concentration and incubation time. Ensure cell health and appropriate enzyme expression/activity.3. Perform a focal height adjustment on a well containing your cells to ensure the measurement plane is optimal.[15]
Signal varies greatly between replicate wells 1. Uneven Cell Seeding: Inconsistent cell numbers per well.2. Edge Effects: Wells at the edge of the plate evaporate more quickly, concentrating media components and affecting cell health.3. Instrument Misalignment: The reader is not measuring the center of the well.1. Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for 20-30 minutes before incubation to promote even settling.2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to create a humidity barrier.3. Use a well-scanning feature (orbital, spiral, or matrix) if your plate reader has one. This averages the signal over a larger area of the well, reducing variability from uneven cell distribution.[15]

Quantitative Data Summary

Table 1: Spectral Properties of Rhodamine 110 vs. Common Autofluorescent Molecules
MoleculeTypical Excitation Max (nm)Typical Emission Max (nm)Overlap with R110 Emission?
Rhodamine 110 ~497-502 [12][14]~520-522 [12][13]N/A
NADH (reduced)~340[4]~450[4]Minimal
Flavins (FAD, FMN)~380-490[4]~520-560[4]High
Collagen~270[4]~390[4]No
Lipofuscin~345-490[4]~460-670[4]High
Phenol Red (in media)~440[7]Broad emission in green/yellowHigh
Table 2: Comparison of Autofluorescence Reduction Strategies
StrategyMethodProsCons
Media/Buffer Exchange Replace phenol red/serum-containing media with a clear buffer (PBS) or specialized low-fluorescence media (e.g., FluoroBrite™) before reading.[8]Simple, effective for reducing background from media.May stress cells if incubation is long; requires an extra wash step.
Chemical Quenching Treat fixed cells with quenching agents like Sudan Black B or commercial reagents (e.g., TrueBlack®).[23][24]Can significantly reduce lipofuscin and other cellular autofluorescence.[24]May introduce its own background signal; requires optimization and additional incubation steps.[24] Sudan Black B can cause high background in red channels.[24]
Instrumental Correction Use a plate reader with bottom-read capabilities for adherent cells.[8]Non-invasive; avoids signal loss and background from the supernatant.Only applicable for adherent cells; requires specific instrumentation.
Computational Correction Apply spectral unmixing algorithms to separate the R110 spectrum from the autofluorescence spectrum.[19][20]Highly effective and precise; can handle complex autofluorescence signals.Requires a spectral imaging system and specialized software.

Experimental Protocols & Visualizations

Assay Principle: Enzymatic Activation of this compound

The assay relies on an enzyme (e.g., a protease) that recognizes and cleaves the N-Fmoc protecting group from the non-fluorescent Rhodamine 110 substrate. This cleavage releases the parent Rhodamine 110 molecule, which is highly fluorescent.

Assay_Principle sub This compound (Substrate, Non-Fluorescent) enzyme Target Enzyme (e.g., Protease) sub->enzyme Binding prod Rhodamine 110 (Product, Highly Fluorescent) enzyme->prod Catalytic Cleavage fmoc Cleaved Fmoc Group enzyme->fmoc detect Emission Detected (~520 nm) prod->detect light Excitation Light (~498 nm) light->prod

Caption: Enzymatic cleavage of this compound substrate.

Standard Protocol for a Cell-Based Assay

This protocol provides a general workflow. Optimization of cell number, substrate concentration, and incubation times is critical.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Analysis p1 1. Seed Cells Plate cells in a black, clear-bottom 96-well plate. Allow to adhere. p2 2. Compound Treatment Treat cells with test compounds and appropriate controls. p1->p2 a1 3. Media Exchange (Optional) Wash cells and replace media with phenol red-free buffer/media. p2->a1 a2 4. Add Substrate Add this compound substrate to all wells. a1->a2 a3 5. Incubate Incubate plate at 37°C, protected from light, for desired time. a2->a3 r1 6. Read Plate Measure fluorescence on a plate reader. (Ex: 498 nm, Em: 520 nm) Use bottom-read mode. a3->r1 an1 7. Data Analysis Subtract background (no-cell control), normalize data, and plot results. r1->an1

Caption: General workflow for a cell-based this compound assay.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose the source of high background fluorescence.

Troubleshooting start High Background Signal Detected q1 Is background high in 'No-Cell' control wells? start->q1 a1_yes Source is likely Media or Plate q1->a1_yes Yes q2 Is background high in 'Untreated Cell' controls? q1->q2 No sol1 1. Switch to phenol red-free media. 2. Use black-walled assay plates. 3. Confirm buffer is not contaminated. a1_yes->sol1 end Issue likely resolved or identified. Proceed with assay optimization. sol1->end a2_yes Source is likely Cellular q2->a2_yes Yes q2->end No sol2 1. Quantify autofluorescence with an unstained control. 2. Optimize fixation method. 3. Consider using a quenching agent. a2_yes->sol2 sol2->end

Caption: Diagnostic flowchart for troubleshooting high background fluorescence.

References

Technical Support Center: Optimizing N-Fmoc Rhodamine 110 Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their N-Fmoc rhodamine 110 enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound enzyme assay?

A1: The this compound assay is a fluorogenic method used to measure enzyme activity, primarily for proteases. The substrate consists of a peptide sequence attached to the amino groups of a rhodamine 110 molecule. An N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is also present. In its intact, bis-amide form, the rhodamine 110 fluorophore is quenched and non-fluorescent. Upon enzymatic cleavage of the peptide bond, a highly fluorescent mono-amide intermediate is released, followed by the potential second cleavage to release the even more fluorescent rhodamine 110. The increase in fluorescence intensity is directly proportional to the enzyme's activity.

Q2: What are the excitation and emission wavelengths for the cleaved rhodamine 110 product?

A2: The cleaved rhodamine 110 product has an excitation maximum of approximately 492 nm and an emission maximum of around 521 nm.[1]

Q3: How should I store my this compound substrate?

A3: The lyophilized this compound substrate should be stored at -20°C under desiccating conditions and protected from light.[1] A stock solution, typically prepared in high-quality anhydrous DMSO, can also be stored at -20°C or below for at least six months.[1] Avoid repeated freeze-thaw cycles.

Q4: Is the fluorescence of the rhodamine 110 product pH-sensitive?

A4: The fluorescence intensity of the cleaved mono-amide and rhodamine 110 products is constant over a broad pH range of 3 to 9.[1] However, the optimal pH for your specific enzyme's activity should be the primary determinant of the assay buffer's pH.

Q5: Why is the Fmoc group present on the substrate?

A5: The Fmoc (Fluorenylmethyloxycarbonyl) group is a common protecting group used in peptide synthesis. In the context of these substrates, it is part of the chemical structure that allows for the synthesis of specific peptide sequences attached to the rhodamine 110 core.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Autofluorescence from the sample or microplate.2. Contaminated buffer or reagents.3. Substrate degradation (spontaneous hydrolysis).4. High concentration of the this compound substrate.1. Run a blank control (assay buffer and sample, no substrate) to quantify autofluorescence. Use black, opaque-bottom microplates. Consider using a red-shifted fluorophore if sample autofluorescence is high in the green spectrum.2. Use high-purity water and fresh, filtered buffers. Avoid buffers containing primary amines (e.g., Tris) if they are found to contribute to the background.[2]3. Prepare fresh substrate dilutions before each experiment. Store the stock solution properly at -20°C in desiccated conditions.[1]4. Titrate the substrate concentration to find the optimal balance between signal and background.
No or Low Signal 1. Inactive enzyme.2. Incorrect buffer conditions (pH, ionic strength).3. Presence of an enzyme inhibitor in the sample.4. Incorrect instrument settings.5. Insufficient incubation time.1. Use a positive control with a known active enzyme to verify the assay setup. Ensure proper storage and handling of the enzyme.2. Optimize the pH and ionic strength for your specific enzyme. The optimal pH for the enzyme is critical, even though the fluorophore itself is stable over a wide pH range.[1]3. Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition.4. Verify the excitation and emission wavelengths and the gain settings on the fluorescence plate reader.5. Perform a time-course experiment to determine the optimal incubation time for a linear reaction rate.
Precipitation in Wells 1. Poor solubility of the this compound substrate in the aqueous assay buffer.2. The enzyme or other sample components are precipitating.1. This compound is soluble in DMSO. Ensure the final concentration of DMSO in the assay is sufficient to maintain substrate solubility but does not inhibit the enzyme (typically ≤1-5%).2. Check the solubility of your enzyme and sample components in the chosen assay buffer. Consider adding a non-ionic detergent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) to improve solubility.
Non-linear Reaction Rate 1. Substrate depletion.2. Enzyme instability.3. Inner filter effect at high substrate or product concentrations.1. Ensure that less than 15% of the substrate is consumed during the assay to maintain initial velocity conditions.[1] If necessary, dilute the enzyme or shorten the incubation time.2. Check the stability of your enzyme under the assay conditions (temperature, pH). Consider adding stabilizing agents like BSA or glycerol.3. This occurs when the substrate or product absorbs the excitation or emission light. Dilute the substrate and/or enzyme concentration.[3]

Experimental Protocols

General Protocol for a Microplate-Based Protease Assay

This protocol provides a general framework. Optimal conditions, particularly buffer composition, pH, ionic strength, and substrate/enzyme concentrations, should be determined empirically for each specific enzyme.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂). The choice of buffer and its components should be optimized for the specific enzyme.

  • Substrate Stock Solution: Dissolve the this compound substrate in anhydrous DMSO to a concentration of 1-10 mM. Store this stock solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a dilution series of your enzyme in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined experimentally.

  • Positive Control: A known active protease for which the substrate is suitable.

  • Negative Control: Assay buffer without the enzyme.

2. Assay Procedure:

  • Bring all reagents to room temperature before use.

  • In a black, 96-well microplate, add your enzyme dilutions.

  • Prepare a working solution of the this compound substrate by diluting the DMSO stock solution in the assay buffer to the desired final concentration (e.g., 1-20 µM).

  • Initiate the reaction by adding the substrate working solution to each well.

  • Mix the contents of the wells gently.

  • Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C), protected from light.

  • Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a fixed endpoint (e.g., after 30-60 minutes). Use an excitation wavelength of ~492 nm and an emission wavelength of ~521 nm.

3. Data Analysis:

  • Subtract the fluorescence of the negative control (no enzyme) from all readings.

  • For kinetic assays, plot fluorescence intensity versus time. The initial reaction rate is the slope of the linear portion of the curve.

  • For endpoint assays, compare the fluorescence intensity of your samples to a standard curve of the free rhodamine 110 fluorophore to quantify the amount of product formed.

Quantitative Data Summary

The optimal buffer conditions are highly dependent on the specific enzyme being assayed. The following tables summarize the expected effects of key buffer parameters and provide general guidance for optimization.

Table 1: Effect of pH on Assay Performance

pH RangeEffect on this compound FluorophoreEffect on Enzyme ActivityRecommendation
< 3Fluorescence of product is stable.[1]Most enzymes are inactive or denatured.Not recommended.
3 - 9Fluorescence of product is stable.[1]Highly dependent on the specific enzyme.Determine the optimal pH for your enzyme within this range by testing a series of buffers with different pH values.
> 9Fluorescence of product may decrease.Many enzymes lose activity at high pH.Generally not recommended unless your enzyme has a very high optimal pH.

Table 2: Effect of Ionic Strength on Assay Performance

Ionic Strength (Salt Concentration)General Effect on Enzyme ActivityRecommendation
Low (e.g., < 50 mM)May be optimal for some enzymes, while others may have lower activity.Start with a moderate ionic strength (e.g., 100-150 mM NaCl) and test lower and higher concentrations to find the optimum for your enzyme.
Moderate (e.g., 100-150 mM)Often a good starting point for many physiological enzymes.A common starting point for assay optimization.
High (e.g., > 200 mM)Can be inhibitory for some enzymes due to effects on protein structure and substrate binding, but may be required for others.Test if your enzyme requires high salt for stability or activity.

Table 3: Common Buffer Additives and Their Effects

AdditiveTypical ConcentrationPurposePotential Issues
DMSO1-5% (v/v)To solubilize the this compound substrate.Higher concentrations can inhibit enzyme activity.
DTT or β-mercaptoethanol1-5 mMReducing agent, may be required for cysteine proteases.May interfere with some assay components or be unstable over time.
EDTA1-10 mMChelating agent, used to inhibit metalloproteases.Should not be used if your enzyme requires divalent cations for activity.
BSA0.01-0.1% (w/v)To prevent non-specific adsorption of the enzyme to surfaces and stabilize the enzyme.Can be a source of protease contamination; use protease-free BSA.
Triton X-100 or Tween-200.01-0.05% (v/v)Non-ionic detergent to prevent aggregation and improve solubility.May inhibit some enzymes at higher concentrations.

Visualizations

experimental_workflow Experimental Workflow for this compound Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate prep_plate Aliquot Enzyme and Controls into Microplate prep_reagents->prep_plate initiate Initiate Reaction (Add Substrate) prep_plate->initiate incubate Incubate at Optimal Temperature initiate->incubate measure Measure Fluorescence (Ex: 492 nm, Em: 521 nm) incubate->measure analyze Analyze Data (Subtract Blank, Calculate Rate) measure->analyze

Caption: A flowchart of the general experimental workflow.

troubleshooting_guide Troubleshooting Logic for this compound Assays cluster_high_bg High Background cluster_no_signal No/Low Signal start Assay Problem Encountered check_blank Run Blank Control (No Substrate) start->check_blank High Background? check_positive Run Positive Control (Active Enzyme) start->check_positive No/Low Signal? check_substrate Check Substrate Degradation check_blank->check_substrate optimize_conc Optimize Substrate Concentration check_substrate->optimize_conc check_buffer Verify Buffer pH and Ionic Strength check_positive->check_buffer check_instrument Check Instrument Settings check_buffer->check_instrument

Caption: A decision tree for troubleshooting common assay issues.

References

Validation & Comparative

A Head-to-Head Comparison: N-Fmoc Rhodamine 110 vs. AMC for High-Sensitivity Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of protease activity assays, the choice of fluorogenic substrate is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of two widely used fluorophores, N-Fmoc rhodamine 110 and 7-amino-4-methylcoumarin (AMC), offering supporting data and experimental insights to inform your selection.

At the heart of many protease assays lies the cleavage of a peptide substrate linked to a fluorescent molecule. In its conjugated form, the fluorophore is non-fluorescent or exhibits quenched fluorescence. Upon proteolytic cleavage, the free fluorophore is released, generating a fluorescent signal directly proportional to enzyme activity. While both this compound and AMC-based substrates operate on this principle, their intrinsic properties lead to significant differences in assay performance.

Key Performance Metrics: A Tabular Comparison

The quantitative differences between this compound and AMC are summarized below, highlighting the superior sensitivity and favorable spectral properties of rhodamine 110-based substrates.

FeatureThis compound-based SubstratesAMC-based Substrates
Sensitivity Up to 300-fold higher than AMC substrates[1][2]Standard sensitivity
Excitation Wavelength ~492 nm[1][2]~380 nm[3][4]
Emission Wavelength ~529 nm[1][2]~460 nm[3][4]
Fluorescence Interference Less interference due to red-shifted spectra[1][5]Prone to interference from UV-absorbing compounds[5]
pH Stability Fluorescence is constant from pH 3-9[6]pH-dependent fluorescence
Signal-to-Noise Ratio Higher, leading to greater sensitivity[1]Lower
Quantum Yield HigherLower[7]
Molar Extinction Coefficient High (~80,000 cm⁻¹M⁻¹)[8]Lower

Delving Deeper: The Advantages of Rhodamine 110

The superior performance of rhodamine 110-based substrates stems from several key characteristics. Their red-shifted excitation and emission spectra place them in the visible light range, significantly reducing interference from colored compounds often present in screening libraries and biological samples, which tend to absorb in the ultraviolet region like AMC.[1][5] This leads to a better signal-to-noise ratio and, consequently, a much higher sensitivity— reportedly 50 to 300 times greater than analogous AMC substrates.[2][3]

Furthermore, the fluorescence of rhodamine 110 and its derivatives is stable over a broad pH range (pH 3-9), a critical advantage when working with enzymes that have varying optimal pH or when sample pH may fluctuate.[6][9]

Symmetric vs. Asymmetric Rhodamine 110 Substrates

A unique aspect of rhodamine 110 is the availability of both symmetric and asymmetric substrates.[1]

  • Symmetric Substrates: These have two identical peptide sequences attached to the rhodamine 110 core. Proteolytic cleavage occurs in two steps, first yielding a fluorescent monoamide and then the even more fluorescent free rhodamine 110.[6][8] While this can amplify the signal, the two-step cleavage process can complicate kinetic analyses.[1][2]

  • Asymmetric Substrates: In these substrates, one of the amino groups of rhodamine 110 is blocked by a non-cleavable group. This ensures that the reaction terminates after a single cleavage event, leading to simpler reaction kinetics that are easier to analyze.[1][2]

Experimental Protocols: A General Overview

While specific assay conditions should be optimized for each protease and substrate, the following provides a general workflow for both this compound and AMC-based protease assays.

General Protease Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Reagent_Prep Prepare Assay Buffer and Substrate Stock Sample_Prep Prepare Enzyme and Control Samples Reagent_Prep->Sample_Prep Dispense Dispense Reagents into Microplate Sample_Prep->Dispense Incubate Incubate at Optimal Temperature Dispense->Incubate Read_Fluorescence Measure Fluorescence at Appropriate Wavelengths Incubate->Read_Fluorescence Analyze Analyze Data and Determine Protease Activity Read_Fluorescence->Analyze

Caption: General workflow for a fluorogenic protease assay.

Key Experimental Steps:
  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer that maintains the optimal pH for the protease of interest.

    • Substrate Stock Solution: Dissolve the this compound or AMC-peptide substrate in a suitable solvent like DMSO to create a concentrated stock solution.[6]

    • Enzyme Solution: Prepare a solution of the protease at the desired concentration in the assay buffer.

    • Controls: Include negative controls (no enzyme) and, if applicable, inhibitor controls.

  • Assay Procedure:

    • Add the assay buffer, enzyme solution, and any test compounds (e.g., inhibitors) to the wells of a microplate.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at the optimal temperature for the protease.

    • Measure the fluorescence at appropriate time points using a microplate reader.

      • For this compound: Excitation ~492 nm, Emission ~529 nm.[1][2]

      • For AMC: Excitation ~380 nm, Emission ~460 nm.[3][4]

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity over time to determine the reaction rate.

    • The rate of increase in fluorescence is proportional to the protease activity.

Signaling Pathway: Enzymatic Cleavage and Fluorescence

The underlying principle for both substrates is a single enzymatic cleavage event that liberates the fluorophore.

G cluster_rhodamine Rhodamine 110 Pathway cluster_amc AMC Pathway Rhodamine_Substrate Peptide-Rhodamine 110 (Non-fluorescent) Protease_R Protease Rhodamine_Substrate->Protease_R Cleavage Rhodamine_Product Free Rhodamine 110 (Fluorescent) Protease_R->Rhodamine_Product Peptide_R Peptide Fragment Protease_R->Peptide_R AMC_Substrate Peptide-AMC (Quenched) Protease_A Protease AMC_Substrate->Protease_A Cleavage AMC_Product Free AMC (Fluorescent) Protease_A->AMC_Product Peptide_A Peptide Fragment Protease_A->Peptide_A

Caption: Enzymatic cleavage of fluorogenic substrates.

Conclusion

For researchers requiring high sensitivity and robustness in their protease activity assays, this compound-based substrates offer a clear advantage over their AMC counterparts. The red-shifted spectral properties minimize interference, and the superior fluorescence characteristics lead to a significantly higher signal-to-noise ratio. While AMC substrates remain a viable option for some applications, the enhanced performance of rhodamine 110 makes it the preferred choice for demanding assays, such as high-throughput screening and the detection of low-level enzymatic activity. The availability of both symmetric and asymmetric versions of rhodamine 110 substrates also provides flexibility for either signal amplification or simplified kinetic analysis.

References

A Comparative Guide to N-Fmoc Rhodamine 110 and Other Key Rhodamine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent probes, rhodamine dyes are indispensable tools for researchers in cell biology, drug discovery, and diagnostics. Their bright fluorescence, high photostability, and tunable chemical properties make them ideal for a wide range of applications. This guide provides an objective comparison of N-Fmoc rhodamine 110 with other widely used rhodamine derivatives: Rhodamine B, Rhodamine 6G, and Carboxytetramethylrhodamine (TAMRA). We present key performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal rhodamine derivative for their specific needs.

At a Glance: Key Performance Characteristics

The selection of a fluorescent probe is dictated by its photophysical properties. The following table summarizes the key characteristics of this compound and its counterparts.

PropertyThis compound (post-Fmoc cleavage)Rhodamine BRhodamine 6GTAMRA (5-Carboxytetramethylrhodamine)
Excitation Max (nm) ~499~555~525~546
Emission Max (nm) ~521~580~555~579
Quantum Yield (Φ) ~0.85 (as Rhodamine 110)0.31 (in water), 0.70 (in ethanol)[1]0.95 (in ethanol)~0.1 (in water)
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~81,000 (as Rhodamine 110)~106,000~116,000~91,000
Photostability HighModerate to HighHighHigh
pH Sensitivity Relatively insensitive in the physiological rangepH-dependent fluorescenceLess pH-sensitive than Rhodamine BRelatively insensitive in the physiological range
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in water and organic solventsSoluble in water and organic solventsSoluble in organic solvents (e.g., DMSO, DMF)
Primary Applications Enzyme activity assays, peptide labelingFluorescence microscopy, flow cytometry, tracer dyeLaser dyes, fluorescence microscopy, single-molecule studiesDNA sequencing, FRET, protein and peptide labeling

This compound: A Tool for Enzyme Kinetics

This compound is a protected form of the highly fluorescent rhodamine 110. The fluorenylmethyloxycarbonyl (Fmoc) protecting group renders the molecule non-fluorescent and provides a handle for solid-phase peptide synthesis. This makes this compound an excellent tool for creating fluorogenic enzyme substrates. The core principle involves attaching a peptide sequence recognized by a specific enzyme to the rhodamine 110 core. In its protected and conjugated form, the probe is quenched. Upon enzymatic cleavage of the peptide and subsequent removal of the Fmoc group, the highly fluorescent rhodamine 110 is released, leading to a significant increase in fluorescence intensity that is directly proportional to enzyme activity.

Signaling Pathway of Enzyme-Mediated Fluorescence Activation

enzyme_activation N-Fmoc-Peptide-Rhodamine_110 N-Fmoc-Peptide-Rhodamine 110 (Non-fluorescent) Fmoc-Rhodamine_110 Fmoc-Rhodamine 110 (Intermediate) N-Fmoc-Peptide-Rhodamine_110->Fmoc-Rhodamine_110 Enzymatic Cleavage Enzyme Specific Protease Enzyme->N-Fmoc-Peptide-Rhodamine_110 Cleaved_Peptide Cleaved Peptide Rhodamine_110 Rhodamine 110 (Highly Fluorescent) Fmoc-Rhodamine_110->Rhodamine_110 Chemical or Enzymatic Deprotection Deprotection Fmoc Deprotection (e.g., Piperidine) Deprotection->Fmoc-Rhodamine_110 Fluorescence_Signal Fluorescence Signal Rhodamine_110->Fluorescence_Signal

Caption: Enzyme-mediated activation of N-Fmoc-Peptide-Rhodamine 110.

Experimental Protocols

General Protocol for Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step in utilizing this compound derivatives in solution-based assays.

Materials:

  • N-Fmoc protected rhodamine 110 conjugate

  • Dimethylformamide (DMF)

  • Piperidine

  • Reaction vessel (e.g., microcentrifuge tube or glass vial)

Procedure:

  • Dissolve the N-Fmoc protected rhodamine 110 conjugate in DMF to a desired stock concentration (e.g., 10 mM).

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the piperidine solution to the dissolved conjugate. A typical ratio is 1:4 (v/v) of the conjugate stock solution to the piperidine solution.

  • Incubate the reaction mixture at room temperature for 10-30 minutes. The progress of the deprotection can be monitored by analytical HPLC.

  • The resulting solution containing the deprotected rhodamine 110 conjugate can be used directly in enzymatic assays, often after appropriate dilution in the assay buffer.

Caspase-3 Activity Assay Using a Rhodamine 110-Based Substrate

This protocol describes a typical endpoint assay for measuring caspase-3 activity in cell lysates using a peptide-rhodamine 110 substrate.

Materials:

  • Cell lysate containing active caspase-3

  • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Caspase-3 Substrate: (Z-DEVD)₂-R110 (a rhodamine 110-based substrate)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 499 nm, Emission: 521 nm)

Procedure:

  • Prepare cell lysates from apoptotic and control cells.

  • In a 96-well black microplate, add 50 µL of cell lysate to each well.

  • Prepare a 2X working solution of the (Z-DEVD)₂-R110 substrate in the Caspase Assay Buffer.

  • Add 50 µL of the 2X substrate solution to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 499 nm and emission at 521 nm.

  • The fluorescence signal is proportional to the caspase-3 activity in the sample.

Experimental Workflow for Caspase-3 Assay

caspase_assay_workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition Induce_Apoptosis Induce Apoptosis in Cells Prepare_Lysates Prepare Cell Lysates Induce_Apoptosis->Prepare_Lysates Add_Lysate Add Lysate to 96-well Plate Prepare_Lysates->Add_Lysate Add_Substrate Add (Z-DEVD)₂-R110 Substrate Add_Lysate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 499 nm, Em: 521 nm) Incubate->Measure_Fluorescence

Caption: Workflow for a Caspase-3 activity assay using a rhodamine 110 substrate.

Comparison with Other Rhodamine Derivatives

Rhodamine B

Rhodamine B is a versatile and widely used fluorescent dye. Its good water solubility and bright red fluorescence make it suitable for applications such as fluorescence microscopy, flow cytometry, and as a tracer dye in water flow studies. However, its fluorescence is known to be pH-sensitive, which can be a limitation in certain biological applications where pH may fluctuate.

Rhodamine 6G

Rhodamine 6G is renowned for its exceptionally high quantum yield and photostability, making it a preferred choice for applications that demand high sensitivity and prolonged observation, such as single-molecule detection and as a laser dye. It exhibits less pH sensitivity compared to Rhodamine B.

TAMRA (Carboxytetramethylrhodamine)

TAMRA is a popular choice for labeling peptides and oligonucleotides due to the presence of a carboxylic acid group that can be easily conjugated to primary amines. It is frequently used as an acceptor in Förster Resonance Energy Transfer (FRET) pairs with fluorescein-based donors. Its fluorescence is relatively insensitive to pH in the physiological range.

Logical Relationship of Rhodamine Derivatives

rhodamine_family cluster_derivatives Common Derivatives Rhodamine_Core Rhodamine Core Structure (Xanthene Backbone) Rhodamine_110 Rhodamine 110 (Parent Rhodamine) Rhodamine_Core->Rhodamine_110 Rhodamine_B Rhodamine B Rhodamine_Core->Rhodamine_B Rhodamine_6G Rhodamine 6G Rhodamine_Core->Rhodamine_6G TAMRA TAMRA Rhodamine_Core->TAMRA N_Fmoc_Rhodamine_110 This compound (Protected Derivative) Rhodamine_110->N_Fmoc_Rhodamine_110 Fmoc Protection

Caption: Relationship of this compound to the core rhodamine structure and other common derivatives.

Conclusion

The choice of a rhodamine derivative is highly dependent on the specific experimental requirements. This compound stands out as a specialized tool for the development of fluorogenic enzyme substrates, offering a high signal-to-background ratio upon enzymatic activation. For general fluorescence imaging and labeling, Rhodamine B, Rhodamine 6G, and TAMRA offer a range of photophysical properties to suit various applications. Researchers should carefully consider the excitation and emission spectra, quantum yield, photostability, and pH sensitivity of each derivative to make an informed decision for their experimental design. This guide provides the foundational data and protocols to aid in this selection process, empowering researchers to leverage the full potential of these powerful fluorescent probes.

References

A Researcher's Guide to Validating Enzyme Inhibition with N-Fmoc Rhodamine 110 Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of N-Fmoc rhodamine 110 probes with alternative methods for validating enzyme inhibition. Supported by experimental data, this document outlines the superior performance of rhodamine 110-based assays and offers detailed protocols to aid in experimental design.

N-Fluorenylmethoxycarbonyl (N-Fmoc) rhodamine 110 probes are a class of fluorogenic substrates instrumental in the study of enzyme kinetics and the screening of enzyme inhibitors. Their mechanism relies on the enzymatic cleavage of a specific peptide or recognition sequence attached to the rhodamine 110 fluorophore. In their native state, these bisamide derivatives of rhodamine 110 are non-fluorescent. Upon enzymatic action, the substrate is cleaved, releasing the highly fluorescent rhodamine 110, which can be quantified to determine enzyme activity. This method is particularly prevalent in the study of proteases, such as caspases, which are key mediators of apoptosis.

Performance Comparison: this compound Probes vs. Alternatives

The selection of a suitable fluorogenic probe is critical for the sensitivity and reliability of an enzyme inhibition assay. This compound probes offer several advantages over traditional fluorophores like 7-amino-4-methylcoumarin (AMC) and more complex systems like Förster Resonance Energy Transfer (FRET) probes.

Rhodamine 110-based substrates are reported to be 50- to 300-fold more sensitive than analogous coumarin-based substrates.[1] This heightened sensitivity is attributed to the higher fluorescence quantum yield of rhodamine 110 and enhanced reactivity at the cleavage site. Furthermore, rhodamine 110 and its derivatives are generally more photostable than coumarins, which is a significant advantage for assays requiring prolonged measurements.[2] The fluorescence of rhodamine 110 is also less sensitive to pH changes in the physiological range compared to fluorescein, another common fluorophore.[1]

FeatureThis compound ProbesAminomethylcoumarin (AMC) ProbesFRET Probes
Sensitivity High (pg/mL range achievable with certain methods)[3]ModerateHigh
Extinction Coefficient (ε) ~75,000 - 80,000 M⁻¹cm⁻¹[4][5]~17,000 M⁻¹cm⁻¹Varies with donor/acceptor pair
Quantum Yield (Φ) High (~0.85 for some derivatives)Moderate (~0.5)Varies with FRET efficiency
Photostability Good[2]ModerateVaries with fluorophores
pH Sensitivity Low in physiological range[1]Can be pH-sensitiveVaries with fluorophores
Example Substrate (Z-DEVD)₂-R110 (for Caspase-3)Ac-DEVD-AMC (for Caspase-3)Genetically encoded sensors (e.g., GFP-RFP pairs)[6]
Reported Kₘ (Caspase-3) Not explicitly found for (Z-DEVD)₂-R11010 µM for Ac-DEVD-AMC[7]N/A

Experimental Protocols

General Protocol for Enzyme Inhibition Assay using this compound Probe

This protocol provides a general framework for a 96-well plate-based enzyme inhibition assay. Specific parameters such as enzyme and substrate concentrations, and incubation times should be optimized for each specific enzyme and inhibitor.

Materials:

  • Purified enzyme of interest

  • This compound-based substrate specific to the enzyme

  • Assay buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Known inhibitor (for positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitors and the known inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.

  • Assay Setup:

    • To the wells of the 96-well plate, add the following in order:

      • Assay Buffer

      • Test inhibitor, known inhibitor, or vehicle control.

      • Enzyme solution.

    • Mix gently and pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the this compound substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths appropriate for rhodamine 110 (typically ~498 nm excitation and ~521 nm emission).[1]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Detailed Protocol: Caspase-3 Inhibition Assay using (Z-DEVD)₂-R110

This protocol is adapted for the specific measurement of caspase-3 activity and its inhibition.

Materials:

  • Cell lysate containing active caspase-3 or purified recombinant caspase-3

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • (Z-DEVD)₂-R110 substrate (e.g., 10 mM stock in DMSO)

  • Test inhibitors in DMSO

  • Known caspase-3 inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Cell Lysates (if applicable): Induce apoptosis in a cell culture to activate caspase-3. Lyse the cells using a suitable lysis buffer and collect the supernatant containing the active enzyme. Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of 2x caspase assay buffer to each well.

    • Add 10 µL of test inhibitor dilutions or vehicle control (DMSO).

    • Add 40 µL of cell lysate (containing a predetermined amount of protein, e.g., 50 µg) or purified caspase-3 to each well.

    • For a positive inhibition control, add a known caspase-3 inhibitor.

    • For a negative control, use lysate from non-apoptotic cells.

  • Reaction Initiation: Add 10 µL of the (Z-DEVD)₂-R110 substrate (final concentration of 50 µM) to each well.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (Ex/Em = 498/521 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.

  • Data Analysis: As described in the general protocol, determine the reaction rates and calculate the IC₅₀ values for the inhibitors.

Visualizing the Molecular Context

Understanding the signaling pathways in which the target enzyme operates is crucial for interpreting inhibition data. Graphviz diagrams can effectively visualize these complex interactions.

Caspase-3 Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Caspase-3 as an executioner caspase in the apoptotic pathway. Its activation by initiator caspases (like Caspase-9) leads to the cleavage of key cellular proteins, culminating in programmed cell death.

Caspase3_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP, lamins) Active_Caspase3->Substrates Cleavage R110_Probe (Z-DEVD)2-R110 (Non-fluorescent) Active_Caspase3->R110_Probe Cleavage Apoptosis Apoptosis Substrates->Apoptosis R110 Rhodamine 110 (Fluorescent) R110_Probe->R110

Caption: Intrinsic apoptosis pathway leading to Caspase-3 activation.

Experimental Workflow for Enzyme Inhibition Assay

The logical flow of an enzyme inhibition experiment using a rhodamine 110 probe can be visualized to ensure all necessary steps and controls are included.

Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Setup_Assay Set up Assay Plate (Controls and Test Compounds) Prepare_Reagents->Setup_Assay Pre_incubation Pre-incubate (Enzyme + Inhibitor) Setup_Assay->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Rates, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical enzyme inhibition assay.

References

Assessing the Cross-Reactivity of Rhodamine 110-Based Protease Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodamine 110 (R110) derivatives are a class of highly sensitive fluorogenic substrates used for detecting peptidase and protease activity in solution and within living cells.[1][2] These substrates are typically bisamide derivatives of the R110 fluorophore, where a peptide sequence is covalently linked to each of R110's amino groups. This configuration suppresses both the visible absorption and fluorescence of the dye.[1][3] The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a common protecting group used during the solid-phase synthesis of the peptide portion of these substrates.[4][5] Upon enzymatic cleavage of the peptide moieties, the highly fluorescent R110 is released, providing a robust signal for measuring enzyme activity. This guide provides a comparative analysis of the cross-reactivity of various R110-based substrates, details experimental protocols for their assessment, and compares their performance to common alternatives.

Mechanism of Action: Two-Step Cleavage

The enzymatic cleavage of bis-peptide R110 substrates is a two-step process. The initial non-fluorescent bisamide substrate is first cleaved by a protease to yield a fluorescent monoamide intermediate. A second cleavage event releases the free rhodamine 110, which is significantly more fluorescent than the monoamide.[1][2][6] This sequential cleavage can complicate kinetic analysis, as the fluorescence signal is a composite of two different fluorescent products.[7][8]

G cluster_mechanism Cleavage Mechanism of Bisamide R110 Substrates Bisamide Bisamide Substrate (Non-fluorescent) Monoamide Monoamide Intermediate (Fluorescent) Bisamide->Monoamide 1st Cleavage R110 Rhodamine 110 (Highly Fluorescent) Monoamide->R110 2nd Cleavage Protease1 Protease Protease1->Bisamide Protease2 Protease Protease2->Monoamide G cluster_workflow Cross-Reactivity Assessment Workflow A Select R110 Substrate (e.g., Z-DEVD-R110) B Prepare Protease Panel (Target + Off-Target Enzymes) A->B C Perform Parallel Assays (One enzyme per assay) B->C D Incubate and Measure Fluorescence (Ex: 496nm, Em: 520nm) C->D E Analyze Data: Calculate Relative Cleavage Rates D->E F Determine Specificity Profile E->F

References

A Comparative Guide to Fluorogenic Substrates for Apoptosis Detection: Alternatives to N-Fmoc Rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial. Fluorogenic substrates that are cleaved by caspases, key mediators of apoptosis, provide a sensitive method for quantifying this process. While N-Fmoc-L-aspartic acid-rhodamine 110 has been a widely used substrate, a variety of alternatives now offer distinct advantages in terms of sensitivity, spectral properties, and assay methodology. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate substrate for your research needs.

Performance Comparison of Fluorogenic Caspase-3 Substrates

The ideal fluorogenic substrate for apoptosis detection should exhibit high enzymatic turnover (kcat/Km), a significant increase in fluorescence upon cleavage, and spectral properties that minimize cellular autofluorescence. The following table summarizes the key quantitative parameters for N-Fmoc rhodamine 110 and its alternatives.

Substrate ClassSpecific Substrate ExampleFluorophoreExcitation (nm)Emission (nm)Km (µM)kcat (s⁻¹)Quantum Yield (Φ)Key Features
Rhodamine 110-based (Z-DEVD)₂-R110Rhodamine 110~496~5209.7 ± 1.0[1]-~0.92[2]High fluorescence quantum yield, but a two-step cleavage process can affect kinetics.[3]
Coumarin-based (AMC) Ac-DEVD-AMC7-amino-4-methylcoumarin (AMC)~345-380~440-46010[4]-~0.5-0.8[5]Blue fluorescence, good for multiplexing, but shorter wavelengths can lead to higher background fluorescence.[6]
Coumarin-based (AFC) Ac-DEVD-AFC7-amino-4-trifluoromethylcoumarin (AFC)~395-400~495-505--~0.53[7]Greener fluorescence than AMC, potentially reducing background interference.[8]
Nucleic Acid Dye-based NucView® 488DNA-binding dye~500~530---No-wash, endpoint or real-time analysis in live cells; fluorescence localizes to the nucleus.[9][10]
Nucleic Acid Dye-based CellEvent™ Caspase-3/7 GreenDNA-binding dye~502-511~530-533---No-wash protocol, suitable for high-content imaging and flow cytometry; bright nuclear staining in apoptotic cells.[2][11]
FRET-based Biosensors SCAT3 (ECFP-DEVD-Venus)ECFP (donor), Venus (acceptor)~435 (ECFP)~530 (Venus)---Ratiometric detection in living cells, allowing for real-time monitoring of caspase activity dynamics.[12][13]

Note: Km and kcat values can vary depending on the specific experimental conditions (e.g., buffer composition, temperature). The quantum yield of the free fluorophore is provided as an indicator of potential signal brightness. For NucView and CellEvent substrates, the fluorescence is dependent on DNA binding after cleavage, so a traditional quantum yield of the free dye is not the primary determinant of signal intensity.

Signaling Pathway and Experimental Workflow

To understand how these substrates function, it is essential to consider the underlying biological pathway and the general experimental procedure.

Apoptotic Signaling Pathway Leading to Caspase-3 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (e.g., Fas, TNFR1) FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_damage DNA Damage, Stress Mitochondrion Mitochondrion DNA_damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 FluorogenicSubstrate Fluorogenic Substrate (Non-fluorescent) Caspase3->FluorogenicSubstrate Cleavage CleavedProduct Cleaved Product (Fluorescent)

Caption: Apoptotic signaling pathways converge on the activation of executioner caspases like Caspase-3.

General Experimental Workflow for Caspase-3 Activity Assay cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection SeedCells Seed Cells InduceApoptosis Induce Apoptosis (e.g., with Staurosporine) SeedCells->InduceApoptosis AddSubstrate Add Fluorogenic Substrate SeedCells->AddSubstrate Controls Prepare Controls (Untreated, Vehicle) Incubate Incubate (Time & Temperature as per protocol) AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Plate Reader, Microscope, or Flow Cytometer) Incubate->MeasureFluorescence AnalyzeData Analyze Data (Relative Fluorescence Units, Cell Counts) MeasureFluorescence->AnalyzeData

Caption: A generalized workflow for measuring caspase-3 activity using fluorogenic substrates.

Detailed Experimental Protocols

The following protocols provide a general framework for using different classes of fluorogenic substrates. It is essential to consult the manufacturer's specific instructions for optimal results.

Protocol 1: Caspase-3 Assay using AMC- or AFC-based Substrates (Cell Lysate)
  • Cell Lysis:

    • Induce apoptosis in your cell culture alongside a negative control.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is the cell lysate.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well black plate, add 50 µg of cell lysate to each well.

    • Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).

    • Add the fluorogenic substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC) to the reaction buffer to a final concentration of 50 µM.

    • Add the substrate-containing reaction buffer to the wells with the cell lysate.

  • Measurement:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate time intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.

      • For AMC: Excitation ~380 nm, Emission ~460 nm.[3]

      • For AFC: Excitation ~400 nm, Emission ~505 nm.[8]

Protocol 2: Live-Cell Apoptosis Assay using NucView® 488 Substrate
  • Cell Preparation:

    • Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).

    • Induce apoptosis according to your experimental design. Include appropriate controls.

  • Staining:

    • Prepare a working solution of NucView® 488 substrate in your complete cell culture medium (final concentration typically 2-5 µM).[9][14]

    • Remove the existing medium from the cells and replace it with the substrate-containing medium.

    • Incubate at room temperature or 37°C for 15-30 minutes, protected from light.[15]

  • Imaging/Analysis:

    • Analyze the cells directly without washing.

    • For fluorescence microscopy, use a standard FITC/GFP filter set (Excitation ~485 nm, Emission ~515 nm).[14]

    • For flow cytometry, harvest the cells and analyze using the green fluorescence channel.[15]

Protocol 3: Real-Time Apoptosis Detection with CellEvent™ Caspase-3/7 Green Detection Reagent
  • Cell Preparation:

    • Culture cells as required for your experiment.

    • Induce apoptosis in the desired wells or dishes.

  • Staining:

    • Add the CellEvent™ Caspase-3/7 Green Detection Reagent directly to the cells in their complete culture medium to a final concentration of 2-8 µM.[2]

    • Incubate for 30 minutes at 37°C.[2]

  • Analysis:

    • Image the cells directly without any wash steps using a fluorescence microscope with a standard FITC filter set (Absorption/Emission maxima of ~502/530 nm).[2]

    • Apoptotic cells will exhibit bright green fluorescent nuclei.[2]

Conclusion

The choice of a fluorogenic substrate for apoptosis detection is a critical decision that can significantly impact the quality and reliability of experimental data. While this compound remains a viable option, alternatives based on coumarin derivatives (AMC and AFC) offer different spectral properties that can be advantageous for multiplexing. More recent innovations, such as the NucView® and CellEvent™ reagents, provide simplified, no-wash protocols for live-cell imaging and high-throughput screening. For researchers interested in the real-time dynamics of caspase activation within single cells, FRET-based biosensors offer a powerful, ratiometric approach. By carefully considering the specific requirements of your assay, including the experimental model, detection instrumentation, and desired endpoint, you can select the optimal fluorogenic substrate to accurately and sensitively measure apoptosis in your research.

References

A Quantitative Showdown: Rhodamine 110 vs. its Fmoc Derivative for High-Performance Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that can significantly impact assay sensitivity and accuracy. This guide provides a detailed, data-driven comparison of Rhodamine 110, a workhorse green fluorophore, and its N-(9-Fluorenylmethoxycarbonyl) (Fmoc) protected derivative. By understanding their distinct characteristics, you can select the optimal tool for your specific application, from high-throughput screening to detailed kinetic studies.

At its core, the utility of Fmoc-Rhodamine 110 lies in its application as a "caged" or pro-fluorogenic substrate. The bulky, non-fluorescent Fmoc group effectively quenches the inherent fluorescence of the Rhodamine 110 core. This quenching is reversed upon enzymatic or chemical cleavage of the Fmoc group, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism is the foundation of numerous enzyme activity assays.

Head-to-Head: Key Performance Metrics

The following table summarizes the key quantitative differences between Rhodamine 110 and its mono-Fmoc derivative. These values are critical for designing experiments and interpreting results.

PropertyRhodamine 110Fmoc-Rhodamine 110
Molecular Weight ( g/mol ) 366.80552.59
Excitation Maximum (λex, nm) ~496-500~489-492
Emission Maximum (λem, nm) ~517-522~518-522
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ~74,000 - 88,000[1]~30,200 (estimated for mono-amide)[2]
Fluorescence Quantum Yield (Φ) ~0.92[2]~0.28 (estimated for mono-amide)[2]
Relative Brightness (ε x Φ) HighLow (quenched)
pH Sensitivity (pH 4-10) Insensitive[2]Insensitive[2]
Photostability HighGenerally high (as a rhodamine derivative)

The Chemistry of Fluorescence: Uncaging Rhodamine 110

The transformation of the non-fluorescent Fmoc-Rhodamine 110 to the highly fluorescent Rhodamine 110 is a simple yet powerful mechanism for detecting enzymatic activity. The following diagram illustrates this process.

Fmoc-Rhodamine 110 Activation Pathway Fmoc_R110 Fmoc-Rhodamine 110 (Non-fluorescent) R110 Rhodamine 110 (Highly fluorescent) Fmoc_R110->R110 Cleavage of Fmoc group Enzyme Enzyme (e.g., Esterase, Peptidase) Enzyme->Fmoc_R110 Fmoc_byproduct Fmoc byproduct Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Substrate Prepare Fmoc-Rhodamine 110 Stock Solution Mix Combine Enzyme and Substrate in Microplate Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Solution in Assay Buffer Prep_Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure Measure Fluorescence (Ex/Em: ~490/520 nm) Incubate->Measure Analyze Analyze Data: - Plot Fluorescence vs. Time - Determine Reaction Rate Measure->Analyze

References

literature review of N-Fmoc rhodamine 110 applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the accuracy and sensitivity of biological assays. N-Fmoc rhodamine 110, a derivative of the bright green fluorophore rhodamine 110, has emerged as a valuable tool, particularly in the synthesis of enzyme substrates. This guide provides a comprehensive literature review of its applications and limitations, offering a direct comparison with alternative probes supported by experimental data and detailed protocols.

This compound is a mono-protected derivative of rhodamine 110, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of its amino moieties. This strategic chemical modification makes it highly suitable for solid-phase peptide synthesis (SPPS), enabling the straightforward incorporation of the rhodamine 110 fluorophore into peptide chains to create fluorogenic substrates for proteases and other enzymes. Upon enzymatic cleavage of the peptide, the highly fluorescent rhodamine 110 is released, providing a robust and sensitive readout.

Performance Comparison

The performance of a fluorescent probe is paramount in any experimental setting. Key parameters include quantum yield (Φ), molar extinction coefficient (ε), and the resulting signal-to-noise ratio in a given assay. While specific data for the N-Fmoc protected form is limited in comparative studies, the spectroscopic properties of the resulting fluorophore, rhodamine 110, are well-characterized and serve as the basis for its superior performance in many applications.

Probe FamilyFluorophoreExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)Key Advantages
Rhodamine Rhodamine 110~496~520~80,000~0.9~72,000High photostability, pH insensitive fluorescence (pH 4-10)[1], High sensitivity[2]
Coumarin AMC~342~441~17,800~0.9~16,020Widely used, good for multiplexing with green fluorophores
Fluorescein Fluorescein~494~518~75,000~0.93~69,750High quantum yield, but pH sensitive and lower photostability

Note: Data for rhodamine 110 and fluorescein are for the free fluorophore, which is the product of enzymatic cleavage of the corresponding substrate. The brightness of AMC (7-amino-4-methylcoumarin) is also for the free fluorophore. The N-Fmoc protection renders the rhodamine 110 non-fluorescent until cleaved.

Rhodamine 110-based substrates have been reported to be 50- to 300-fold more sensitive than analogous 7-amino-4-methylcoumarin (AMC)-based substrates in serine protease assays[2]. This enhanced sensitivity is attributed to both the higher fluorescence of the rhodamine 110 product and potentially enhanced reactivity of the cleavage site[2].

Applications of this compound

The primary application of this compound lies in the synthesis of custom fluorogenic substrates for a wide range of proteases. The Fmoc group is readily cleaved under standard solid-phase peptide synthesis conditions, allowing for the stepwise addition of amino acids to the free amine of rhodamine 110.

Key Applications:
  • Enzyme Assays: Synthesis of sensitive and specific substrates for proteases such as caspases, cathepsins, and other serine and cysteine proteases.

  • Drug Discovery: High-throughput screening of enzyme inhibitors. The high sensitivity of rhodamine 110-based assays allows for the use of lower enzyme and substrate concentrations.

  • Forensic Analysis: Development of fluorogenic substrates for the detection of specific proteases, such as prostate-specific antigen (PSA).

Limitations of this compound

Despite its advantages, there are some limitations to consider:

  • Potential Cytotoxicity: While rhodamine 110 itself is generally considered to have low toxicity, some rhodamine derivatives have been shown to exhibit cytotoxicity, which should be evaluated for specific cell-based assays.

  • Hydrophilicity: The parent rhodamine 110 molecule is hydrophilic, which can limit its membrane permeability for intracellular assays. However, the peptide sequence attached to it can be modified to enhance cell penetration.

  • Two-Step Cleavage Complexity: In the case of bis-amide rhodamine 110 substrates, where peptides are attached to both amino groups, the enzymatic cleavage occurs in two steps, which can complicate kinetic analysis. The mono-substituted substrates synthesized from this compound avoid this issue.

Experimental Protocols

Solid-Phase Synthesis of a Caspase-3 Substrate

This protocol describes the synthesis of a fluorogenic substrate for caspase-3, Ac-DEVD-R110, using this compound.

Materials:

  • This compound

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% piperidine in dimethylformamide (DMF)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Dissolve this compound (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF.

    • Add DIPEA (3 eq) to the solution and pre-activate for 5 minutes.

    • Add the activated solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM. Confirm coupling with a Kaiser test.

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence (Asp(OtBu), Val, Glu(OtBu), Asp(OtBu)).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caspase-3 Activity Assay

This protocol describes the use of a custom-synthesized Ac-DEVD-R110 substrate to measure caspase-3 activity in cell lysates.

Materials:

  • Ac-DEVD-R110 substrate

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT)

  • 96-well black microplate

  • Fluorometer capable of excitation at ~496 nm and emission at ~520 nm

  • Cell culture with induced and uninduced apoptosis

Procedure:

  • Cell Lysis:

    • Induce apoptosis in the experimental cell population.

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysates (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µg of cell lysate per well.

    • Bring the volume in each well to 100 µL with assay buffer.

    • Prepare a blank well with 100 µL of assay buffer.

  • Reaction Initiation:

    • Add 2 µL of a 10 mM stock solution of Ac-DEVD-R110 to each well (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation at ~496 nm and emission at ~520 nm.

  • Data Analysis: Subtract the blank reading from all samples. Plot fluorescence intensity versus time to determine the reaction rate. Compare the rates between apoptotic and non-apoptotic cell lysates.

Visualizing the Role of this compound in Apoptosis Detection

The following diagram illustrates the caspase-3 signaling pathway and the point at which a fluorogenic substrate, synthesized using this compound, is utilized to measure enzymatic activity.

Caspase3_Pathway Extrinsic Extrinsic Pathway (e.g., FasL) Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (e.g., DNA damage) Mitochondria Mitochondria Intrinsic->Mitochondria Caspase3_inactive Pro-caspase-3 (Inactive) Caspase8->Caspase3_inactive CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase9->Caspase3_inactive Caspase3_active Caspase-3 (Active Effector) Caspase3_inactive->Caspase3_active Cleavage Substrate Ac-DEVD-R110 (Non-fluorescent) Caspase3_active->Substrate Cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis Product Rhodamine 110 (Fluorescent) Substrate->Product Measurement Fluorescence Measurement Product->Measurement

Caspase-3 signaling and detection.

Conclusion

This compound is a versatile and powerful tool for the synthesis of highly sensitive fluorogenic substrates. Its primary advantage lies in the superior photophysical properties of the resulting rhodamine 110 fluorophore, which offers significantly higher sensitivity compared to traditional coumarin-based probes. While considerations such as potential cytotoxicity and the need for peptide modifications to enhance cell permeability exist, the benefits of increased sensitivity and the flexibility of custom substrate design make this compound an excellent choice for a wide range of applications in enzyme research and drug discovery. The provided protocols and pathway diagram serve as a practical guide for researchers looking to incorporate this valuable reagent into their experimental workflows.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-Fmoc Rhodamine 110

Author: BenchChem Technical Support Team. Date: November 2025

Navigating the complexities of laboratory research requires a steadfast commitment to safety. This guide provides essential, procedural information for the safe handling and disposal of N-Fmoc rhodamine 110, ensuring the protection of researchers and the integrity of your work. By adhering to these protocols, you can minimize risks and foster a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when working with this compound and the associated solvents and reagents. The following table outlines the recommended PPE for each stage of the handling process.

Stage of Handling Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving and Storage General Laboratory VentilationNitrile or Neoprene GlovesSafety GlassesStandard Laboratory CoatNot generally required
Weighing (as solid powder) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety GogglesStandard Laboratory Coat (fully buttoned)N95 or higher-rated respirator if not in a ventilated enclosure
Solubilization and Dilution Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldChemical-resistant Apron over Laboratory CoatNot required if handled in a fume hood
Use in Reaction (e.g., peptide synthesis) Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldChemical-resistant Apron over Laboratory CoatNot required if handled in a fume hood
Waste Disposal Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety GogglesStandard Laboratory CoatNot required if handled in a fume hood

It is crucial to consult glove manufacturer's chemical resistance guides to ensure the selected gloves provide adequate protection against the specific solvents being used, such as DMF or DCM.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This procedural guidance outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • This compound is typically shipped on blue ice and should be stored at -20°C under desiccating conditions.[2]

  • Store the container in a designated, clearly labeled area for fluorescent dyes and protected from light.[6]

2. Preparation and Handling:

  • Weighing: As this compound is a solid powder, all weighing procedures should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[4]

  • Solubilization: When dissolving the compound, typically in solvents like DMF or DCM, perform the task within a chemical fume hood to minimize exposure to solvent vapors.[7] Add the solvent to the powdered dye slowly to avoid splashing.

  • Use in Reactions: All subsequent experimental steps involving this compound or its solutions should be carried out in a chemical fume hood.

3. Spill Management:

  • In the event of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) and liquid waste (e.g., unused solutions, reaction mixtures) must be disposed of as hazardous chemical waste.

  • Container Management: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal. Avoid releasing any rhodamine compounds into the environment.

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages and safety precautions for handling this compound.

SafeHandlingWorkflow cluster_ppe Personal Protective Equipment Receiving Receiving & Inspection Storage Storage (-20°C, Desiccated, Dark) Receiving->Storage Intact Preparation Preparation (in Fume Hood) Storage->Preparation Weighing Weigh Solid Preparation->Weighing Dissolving Dissolve in Solvent Preparation->Dissolving ppe_weigh Goggles, Lab Coat, Double Gloves, Respirator Weighing->Dissolving Experiment Experimental Use (in Fume Hood) Dissolving->Experiment WasteCollection Waste Collection Experiment->WasteCollection ppe_exp Goggles, Face Shield, Lab Coat, Gloves SolidWaste Contaminated Solids (Gloves, Tips, etc.) WasteCollection->SolidWaste LiquidWaste Liquid Waste (Solutions) WasteCollection->LiquidWaste ppe_dispose Goggles, Lab Coat, Gloves Disposal Hazardous Waste Disposal (Follow Regulations) SolidWaste->Disposal LiquidWaste->Disposal

Caption: Workflow for the safe handling of this compound.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.